Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-prop-2-ynylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCOYPCTFNKJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability and storage conditions for Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
An In-depth Technical Guide to the Stability and Storage of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Introduction
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a synthetically versatile combination of functional groups: a tertiary amine, a methyl ester, and a terminal alkyne. This unique architecture makes it a valuable building block in medicinal chemistry and materials science, particularly in the context of click chemistry and the development of novel bioactive scaffolds. However, the very reactivity that makes this molecule attractive also presents significant challenges regarding its chemical stability and long-term storage.
This guide provides a comprehensive analysis of the intrinsic chemical liabilities of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who handle this or structurally related compounds. By understanding the potential degradation pathways, users can implement rational storage strategies and design robust experimental protocols to ensure the compound's integrity, leading to reliable and reproducible results.
Physicochemical and Structural Profile
A foundational understanding of the molecule's properties is critical before assessing its stability.
-
Chemical Structure:
(Note: A placeholder for the actual chemical structure image would be here.) -
Molecular Formula: C₁₀H₁₅NO₂[1]
-
Molecular Weight: 181.23 g/mol
-
Key Functional Groups:
-
Tertiary Amine: Integrated into the N-substituted piperidine ring.
-
Methyl Ester: A readily hydrolyzable group.
-
Terminal Alkyne (Propargyl group): A reactive moiety susceptible to various transformations.
-
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Monoisotopic Mass | 181.11028 Da | PubChem[1] |
| XlogP (predicted) | 0.7 | PubChem[1] |
| pKa (Basic, Apparent) | ~7.7 (Predicted for similar structures) | EPA[2] |
Analysis of Intrinsic Chemical Liabilities and Degradation Pathways
The stability of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is governed by the combined reactivity of its three primary functional groups. Degradation can occur through several distinct mechanisms, which are often accelerated by common laboratory and storage conditions such as temperature, pH, light, and atmospheric oxygen.
Tertiary Amine Moiety
The N-propargyl piperidine core contains a tertiary amine. The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, but also a primary site for oxidative degradation.
-
Mechanism: N-Oxidation
-
Causality: Tertiary amines are readily oxidized by atmospheric oxygen, peroxides, or other oxidizing agents to form N-oxides.[3][4] This process can be slow but is often the cause of discoloration (e.g., yellowing) in amine samples over time.[5] The formation of N-oxides introduces a polar, water-soluble functional group that dramatically alters the compound's physicochemical properties.
-
Consequence: Formation of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate N-oxide. This degradant will have a different chromatographic retention time and mass spectrum. In some cases, N-oxides can undergo further rearrangements like the Polonovski or Meisenheimer reactions, though this typically requires specific reagents.[3]
-
-
Mechanism: Oxidative N-dealkylation
-
Causality: A common metabolic pathway for tertiary amines, this can also occur chemically.[6] The reaction involves the oxidation of the carbon atom adjacent (alpha) to the nitrogen, leading to the cleavage of the N-C bond. This could result in the loss of the propargyl group.
-
Consequence: Formation of Methyl piperidine-3-carboxylate and propionaldehyde.[7]
-
Methyl Ester Moiety
Esters are susceptible to hydrolysis, a reaction that splits the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.
-
Mechanism: Base-Catalyzed Hydrolysis (Saponification)
-
Causality: This is an irreversible reaction initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[8] It is generally faster than acid-catalyzed hydrolysis. The presence of moisture in combination with basic surfaces (like certain types of glass) can facilitate this degradation.
-
Consequence: Formation of the potassium/sodium salt of 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid and methanol. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.[9]
-
-
Mechanism: Acid-Catalyzed Hydrolysis
-
Causality: This is a reversible equilibrium process. An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[8][9] To drive the reaction to completion, a large excess of water is required.
-
Consequence: Formation of 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid and methanol. Due to its reversibility, this is a greater concern in aqueous solutions than for the neat, solid compound.
-
Terminal Alkyne (Propargyl) Moiety
The terminal alkyne is a high-energy, reactive functional group. Its stability is highly dependent on the absence of transition metal catalysts and specific reaction conditions.
-
Mechanism: Oxidative Homocoupling (Glaser Coupling)
-
Causality: In the presence of a copper catalyst and an oxidant (such as atmospheric oxygen), terminal alkynes can dimerize to form a 1,3-diyne.[10] Trace metal impurities in reagents or on glassware can be sufficient to catalyze this side reaction, leading to the formation of a high-molecular-weight impurity.
-
Consequence: Formation of a symmetric diyne dimer. This is a common issue with terminal alkynes and can be a significant source of impurities during storage or reaction workup.
-
-
Mechanism: Isomerization and Polymerization
-
Causality: The terminal alkyne can be unstable to heat or strong bases, potentially leading to polymerization or rearrangement to an allene.[10] While the N-propargyl group is generally more stable than some other propargylic systems, this remains a potential liability under harsh conditions.[11]
-
Consequence: Formation of oligomeric or polymeric materials, or the isomeric allene, which would drastically alter the compound's reactivity and analytical profile.
-
Caption: Potential degradation pathways for Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.
Recommended Storage and Handling Conditions
Based on the identified chemical liabilities, a multi-faceted approach to storage is required to preserve the integrity of the compound. The primary goals are to minimize exposure to moisture, oxygen, light, and heat.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | ≤ -20°C (Freezer) | Reduces the rate of all potential degradation reactions. Amines should generally be stored at low temperatures to maintain stability.[5][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the tertiary amine (N-oxide formation) and oxidative coupling of the terminal alkyne.[4][10] |
| Moisture | Store in a dry environment with desiccant. | Amines can be hygroscopic.[12] Preventing moisture ingress is critical to inhibit ester hydrolysis. |
| Light | Amber or Opaque Vial | Protects against potential photolytic degradation, a standard precaution for complex organic molecules.[5][13] |
| Container | Tightly-sealed glass vial (e.g., with PTFE-lined cap). | Glass is an inert material. A tight seal prevents exposure to atmospheric oxygen and moisture.[12][13] |
| pH | Avoid acidic or basic conditions. | The compound is susceptible to both acid- and base-catalyzed hydrolysis. Storage should be under neutral conditions. |
| Handling | Equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold compound.[14] Use clean, metal-free spatulas to avoid catalytic degradation. |
Experimental Protocols for Stability Assessment
To empirically determine the stability profile and identify potential degradants, a combination of forced degradation (stress testing) and long-term stability studies should be performed. These protocols are based on guidelines from the International Council for Harmonisation (ICH).[15][16][17]
Protocol: Forced Degradation (Stress Testing)
This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and establish the specificity of the analytical method.
Objective: To identify potential degradation products and degradation pathways.
Analytical Method: A stability-indicating HPLC method (e.g., using a C18 column with a gradient of water/acetonitrile containing a buffer like ammonium formate) with UV and Mass Spectrometric (MS) detection should be developed and validated.
Caption: Experimental workflow for the forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Aliquot for Stress Conditions: Distribute the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be prepared and stored at -20°C.
-
Apply Stress:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a vial of the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound to light conditions as specified in ICH guideline Q1B.[17]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Quenching:
-
Neutralize acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples, including the control, to a final concentration suitable for HPLC analysis.
-
-
Analysis: Analyze all samples by the stability-indicating HPLC-UV/MS method. Compare the chromatograms of stressed samples to the control.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Determine the mass-to-charge ratio (m/z) of any new peaks from the MS data to hypothesize the degradant structures.
-
Protocol: Long-Term and Accelerated Stability Study
This study evaluates the compound's stability under standardized storage conditions to predict its shelf-life.
Objective: To determine the re-test period or shelf-life under recommended storage conditions.
Methodology:
-
Packaging: Place accurately weighed samples of the compound into multiple vials made of the intended long-term storage material (e.g., amber glass) and seal under an inert atmosphere.
-
Storage: Place the vials into calibrated stability chambers set to the conditions outlined in the table below, based on ICH guidelines.[17][18]
-
Testing Schedule: At each time point, remove a vial from each condition and analyze it for purity (by HPLC), appearance, and water content (by Karl Fischer titration).
Table 4: ICH-Based Stability Study Conditions and Schedule
| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration | Testing Time Points (Months) |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |
| Recommended | -20°C ± 5°C | 12 Months | 0, 6, 12 |
Troubleshooting Guide
Table 5: Common Stability and Handling Issues
| Observed Problem | Potential Cause(s) | Recommended Solution |
|---|---|---|
| Compound turns yellow/brown over time. | Oxidative Degradation: N-oxide formation or alkyne polymerization. | Store under an inert atmosphere (argon/nitrogen). Ensure the container is tightly sealed. Purge the vial with inert gas after each use.[4][5] |
| Inconsistent results in biological assays. | Ester Hydrolysis: The active compound has degraded to the less active carboxylic acid. Degradation in Assay Buffer: The pH or components of the assay buffer may be causing rapid degradation. | Verify purity by HPLC before use. Prepare stock solutions in an anhydrous aprotic solvent (e.g., DMSO). Perform a time-course stability study of the compound in the final assay buffer to assess its stability under experimental conditions. |
| Appearance of a new, higher molecular weight peak in HPLC/MS. | Oxidative Dimerization (Glaser Coupling): Trace metal contamination has catalyzed the coupling of the terminal alkyne. | Use high-purity solvents and reagents. Avoid using metal spatulas for transfer; use glass or PTFE. If dimerization is a persistent issue in a synthesis, consider protecting the terminal alkyne with a silyl group (e.g., TMS).[10] |
| Loss of potency; purity by HPLC looks good but mass is incorrect. | Isomerization to Allene: The propargyl group may have rearranged. The allene isomer can be difficult to separate chromatographically from the alkyne. | Check the mass spectrum carefully. Isomerization is often promoted by heat or base; ensure storage and handling conditions are appropriate. |
Conclusion
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a molecule with significant synthetic potential, but its stability is a critical consideration for its effective use. The primary degradation risks stem from oxidation of the tertiary amine , hydrolysis of the methyl ester , and reactions of the terminal alkyne . A comprehensive stability strategy, centered on stringent control of temperature, atmosphere, and moisture, is paramount. The optimal storage condition is at -20°C or below, in a tightly sealed container, under an inert argon or nitrogen atmosphere, and protected from light. By implementing the storage recommendations and analytical protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, accurate, and reproducible scientific outcomes.
References
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
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Amine Compounds Warehouse Storage. (n.d.). Cubework. [Link]
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What is the stability of piperidine? (2025, August 25). Biosynce Blog. [Link]
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Alkynes: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]
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ICH Guidelines for Stability Testing. (n.d.). Scribd. [Link]
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Bar, S., et al. (2012). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. PMC. [Link]
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Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. [Link]
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Oxidation of Secondary and Primary Amines. (n.d.). [Link]
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THE OXIDATION OF TERTIARY AMINES BY AQUEOUS BROMINE. (n.d.). ProQuest. [Link]
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CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. [Link]
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PIPERIDINE. (n.d.). Ataman Kimya. [Link]
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hydrolysis of esters. (n.d.). Chemguide. [Link]
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Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. [Link]
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Piperidine. (n.d.). In Wikipedia. [Link]
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What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. [Link]
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Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. (n.d.). PubChemLite. [Link]
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Configurational Stability of Propargyl Zinc Reagents. (n.d.). [Link]
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Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. (2026, February 18). ekocentrum ovalab. [Link]
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Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]
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Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. (2025, January 16). Rawsource. [Link]
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PROPARGYL ALCOHOL (PROPYNOL). (n.d.). Ataman Kimya. [Link]
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Methyl 1-benzylpiperidine-3-carboxylate Properties. (2025, October 15). EPA. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. [Link]
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Methyl piperidine-3-carboxylate. (n.d.). PubChem. [Link]
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Chemistry Alkynes. (n.d.). SATHEE - IIT Kanpur. [Link]
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SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). (n.d.). Glen Research. [Link]
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In silico prediction of ADMET properties for Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
An In-Depth Technical Guide:
In Silico ADMET Profiling of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate for Preclinical Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective alternative to traditional experimental testing for predicting these essential pharmacokinetic and toxicological parameters.[3] This guide provides a comprehensive technical overview of the in silico ADMET profile for the novel compound, Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. By leveraging established predictive models and freely accessible web-based tools, we will construct a detailed ADMET profile, offering critical insights for researchers, scientists, and drug development professionals. This document details the methodologies, presents the predicted data in a structured format, and offers an expert interpretation of the results to guide further preclinical development.
Introduction
The Pivotal Role of In Silico ADMET in Early-Stage Drug Discovery
The journey of a new molecular entity (NME) from laboratory bench to approved therapeutic is fraught with challenges, with a significant percentage of candidates failing in clinical trials due to unfavorable ADMET properties.[2] The ability to predict these properties before significant resources are invested in synthesis and in vitro testing is a cornerstone of efficient drug development.[1] In silico ADMET prediction utilizes computational algorithms and models trained on large datasets of known compounds to forecast the behavior of novel molecules within the human body.[3][4] These predictive tools have become indispensable for prioritizing lead candidates, identifying potential liabilities, and guiding medicinal chemistry efforts to optimize pharmacokinetic and safety profiles.[5]
Overview of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
This guide focuses on the in silico characterization of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. The structure of this compound, represented by the SMILES string COC(=O)C1CCN(CC#C)CC1, forms the basis for all subsequent computational predictions. Understanding its ADMET profile is essential to assess its potential as a drug candidate.
Chemical Structure:
-
Name: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
-
SMILES: COC(=O)C1CCN(CC#C)CC1
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Molecular Formula: C10H15NO2
-
Molecular Weight: 181.23 g/mol
Physicochemical Properties and Drug-Likeness
A compound's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. "Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties consistent with known oral drugs.
Methodology: Lipinski's Rule of Five
Formulated by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) provides a set of simple molecular descriptors to predict the oral bioavailability of a compound.[6][7][8] An orally active drug generally violates no more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons[7]
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5[7]
-
Hydrogen Bond Donors (HBD) ≤ 5[7]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[7]
While a valuable guideline, it's important to note that the Rule of Five does not apply to molecules that are substrates for active transporters and many successful drugs exist that violate one or more of these rules.[8][9]
Step-by-Step Protocol for Physicochemical Property Prediction
The following protocol utilizes the SwissADME web server, a freely accessible and robust tool for predicting ADMET properties.[10][11][12][13]
-
Navigate to the SwissADME website ().
-
Input the Molecule: In the provided input field, paste the SMILES string for the compound: COC(=O)C1CCN(CC#C)CC1.
-
Initiate Calculation: Click the "Run" button to start the analysis.
-
Data Extraction: Once the calculation is complete, locate the "Physicochemical Properties" and "Lipophilicity" sections to extract the relevant data.
Predicted Physicochemical and Drug-Likeness Data
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 181.23 g/mol | ≤ 500 | Yes |
| iLOGP (LogP) | 1.35 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Molar Refractivity | 50.50 | 40 - 130 | Yes |
| TPSA (Topological Polar Surface Area) | 29.54 Ų | ≤ 140 Ų | Yes |
| Lipinski Violations | 0 | ≤ 1 | Pass |
Interpretation of Physicochemical Profile
The analysis indicates that Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate exhibits a highly favorable physicochemical profile. With zero violations of Lipinski's Rule of Five, the compound is predicted to have good oral bioavailability.[6][7] The low molecular weight and moderate lipophilicity (iLOGP of 1.35) suggest a good balance between aqueous solubility and membrane permeability, which is crucial for absorption.[14] Furthermore, the TPSA value is well within the range associated with good cell membrane permeability, including penetration of the blood-brain barrier.
Absorption
Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the gastrointestinal (GI) tract.
Key Parameters for Absorption
-
Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed from the gut.
-
Caco-2 Permeability: An in vitro model using human colon adenocarcinoma cells that mimics the intestinal barrier. Permeability is often expressed as a logarithm of the apparent permeability coefficient (logPapp).
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.[15]
Step-by-Step Prediction Workflow (SwissADME & pkCSM)
This workflow combines the strengths of two widely used platforms, SwissADME and pkCSM, for a more comprehensive prediction.[16]
-
SwissADME for GI Absorption:
-
Using the results from the previous SwissADME analysis, locate the "Pharmacokinetics" section.
-
Record the prediction for "GI absorption" (High/Low).
-
-
pkCSM for Caco-2 and P-gp:
-
Navigate to the pkCSM pharmacokinetics prediction web server.
-
Select the "ADME" prediction module.
-
Input the SMILES string COC(=O)C1CCN(CC#C)CC1.
-
Click "Submit" and wait for the results.
-
From the results table, extract the predicted "Caco-2 Permeability" (logPapp) and the predictions for "P-glycoprotein Substrate" and "P-glycoprotein I/II Inhibitor".
-
Workflow for In Silico Absorption Prediction
Caption: Workflow for predicting key absorption parameters.
Predicted Absorption Data
| Parameter | Prediction Tool | Predicted Value | Interpretation |
| GI Absorption | SwissADME | High | Likely well-absorbed from the intestine. |
| Caco-2 Permeability | pkCSM | 0.99 (logPapp in 10⁻⁶ cm/s) | High permeability across the intestinal wall. |
| P-gp Substrate | pkCSM | No | Not likely to be removed by P-gp efflux. |
| P-gp I Inhibitor | pkCSM | No | Unlikely to cause P-gp related drug interactions. |
| P-gp II Inhibitor | pkCSM | No | Unlikely to cause P-gp related drug interactions. |
Analysis of Absorption Profile
The in silico data strongly suggests that Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has an excellent absorption profile. The prediction of "High" gastrointestinal absorption is well-supported by the high Caco-2 permeability value. A logPapp greater than 0.9 is indicative of high permeability. Critically, the compound is not predicted to be a substrate for the P-gp efflux pump, meaning that once it crosses the intestinal membrane, it is unlikely to be actively transported back into the gut lumen. This combination of high passive permeability and lack of active efflux points towards high oral bioavailability.
Distribution
Distribution describes how a drug spreads throughout the various tissues and fluids of the body after absorption.
Key Parameters for Distribution
-
Volume of Distribution at Steady State (VDss): A theoretical volume that represents the extent of a drug's distribution in the body.[17] A low VDss indicates confinement to the blood, while a high VDss suggests extensive tissue distribution.[17]
-
Blood-Brain Barrier (BBB) Permeation: The BBB is a highly selective barrier that protects the central nervous system (CNS).[18] The ability to cross the BBB is essential for CNS-acting drugs and is often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio).[18][19]
-
Plasma Protein Binding (PPB): Drugs can bind to proteins in the blood plasma, primarily albumin.[20][21] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect.[21][22]
Step-by-Step Prediction Protocol (pkCSM)
-
Navigate to the pkCSM pharmacokinetics prediction web server.
-
Select the "ADME" prediction module.
-
Input the SMILES string COC(=O)C1CCN(CC#C)CC1.
-
Submit and await the results.
-
Extract Data: From the results table, locate the predicted "VDss (human)", "BBB permeability (logBB)", and "Fraction unbound (human)".
Predicted Distribution Data
| Parameter | Prediction Tool | Predicted Value | Interpretation |
| VDss (human) | pkCSM | 0.821 L/kg | Moderate distribution into tissues. |
| BBB Permeability (logBB) | pkCSM | 0.176 | Readily crosses the blood-brain barrier. |
| Fraction Unbound (human) | pkCSM | 0.406 (40.6%) | High percentage of free drug in plasma. |
Implications for Target Engagement
The distribution profile is highly encouraging, particularly if the intended target is within the CNS. A logBB value greater than 0 indicates that the compound readily crosses the BBB, while values less than -1 suggest poor penetration.[23] The predicted logBB of 0.176 is a strong indicator of CNS availability.
The VDss value of 0.821 L/kg suggests the compound distributes beyond the plasma but does not extensively accumulate in tissues, which can be a favorable characteristic, reducing the risk of tissue-specific toxicity. A high fraction unbound (40.6%) is also advantageous, as it means a significant portion of the drug in circulation is free to interact with its target and elicit a pharmacological response.[22][24]
Metabolism
Metabolism is the chemical modification of a drug by the body, primarily by enzymes in the liver. This process is crucial for detoxification and elimination.
Key Parameters for Metabolism
-
Cytochrome P450 (CYP) Isoforms: The CYP enzyme family is responsible for the metabolism of the majority of drugs.[25][26][27] Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4) is vital for assessing metabolic stability and the potential for drug-drug interactions (DDIs).[25][28][29]
Step-by-Step Protocol for Metabolism Prediction (SwissADME & pkCSM)
-
SwissADME for CYP Inhibition:
-
Using the SwissADME results, navigate to the "Pharmacokinetics" section.
-
Record the predictions for inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.
-
-
pkCSM for CYP Substrates:
-
Using the pkCSM results, locate the predictions for whether the compound is a substrate for CYP2D6 and CYP3A4.
-
Metabolism Prediction Workflow
Caption: Workflow for predicting key toxicity endpoints.
Predicted Toxicity Data
| Parameter | Prediction Tool | Predicted Value | Interpretation |
| AMES Toxicity | pkCSM | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | pkCSM | No | Low risk of cardiotoxicity. |
| hERG II Inhibitor | pkCSM | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | pkCSM | Yes | Potential risk of drug-induced liver injury. |
| Skin Sensitisation | pkCSM | No | Unlikely to cause allergic skin reactions. |
Risk Assessment and Mitigation
The toxicity profile presents a mixed but manageable picture. The absence of predicted AMES mutagenicity and hERG inhibition are very positive findings, removing two of the most significant safety hurdles in early development. [30] However, the prediction of hepatotoxicity is a potential liability that must be addressed. [31][32][33]This prediction warrants further investigation through in vitro assays using human hepatocytes. Medicinal chemistry efforts could also be directed towards structural modifications that mitigate this risk while preserving the desirable pharmacokinetic properties. The propargyl group (prop-2-yn-1-yl) can sometimes be associated with toxicity, and its metabolic fate should be investigated.
Synthesis and Interpretation
Integrated ADMET Profile
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate displays a promising in silico ADMET profile, positioning it as a viable candidate for further preclinical investigation, particularly for CNS applications.
-
Strengths:
-
Excellent "drug-like" physicochemical properties with no Lipinski violations.
-
Predicted high oral absorption due to high passive permeability and lack of P-gp efflux.
-
Predicted ability to readily cross the blood-brain barrier.
-
High fraction of unbound drug in plasma, maximizing target availability.
-
No predicted mutagenicity or hERG-related cardiotoxicity.
-
-
Potential Weaknesses/Liabilities:
-
Hepatotoxicity: The prediction of liver toxicity is the most significant flag and requires immediate experimental validation.
-
CYP2D6 Interaction: The dual role as a substrate and inhibitor of CYP2D6 raises a moderate risk for drug-drug interactions, which should be characterized experimentally.
-
Recommendations for Further In Vitro Testing
Based on this in silico assessment, the following in vitro experiments are recommended to validate the predictions and de-risk the compound for further development:
-
Hepatotoxicity Assessment: Conduct cytotoxicity assays in primary human hepatocytes or HepG2 cells to confirm or refute the in silico prediction.
-
CYP450 Profiling: Perform in vitro metabolism studies using human liver microsomes to identify the major metabolizing CYP isoforms and quantify the inhibitory potential (IC50) against a panel of key CYPs, with a focus on CYP2D6.
-
Permeability and Efflux: Validate intestinal permeability and P-gp substrate potential using a Caco-2 cell assay.
-
Plasma Protein Binding: Experimentally determine the fraction unbound in human plasma using equilibrium dialysis or ultrafiltration.
-
hERG Safety: Confirm the lack of hERG channel inhibition using a patch-clamp assay, as this is a critical safety endpoint.
This integrated approach of using in silico predictions to guide targeted and resource-efficient in vitro experimentation exemplifies a modern, streamlined drug discovery process.
References
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12). Zenovel.
- Narayanan, R., & Gunturi, B. (2005, November 9). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Central Nervous System Agents in Medicinal Chemistry.
- Lipinski's rule of five. (n.d.). Wikipedia.
- Di, L. (2021, August 17). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery.
- Pedretti, A., et al. (2016, June 9). In Silico Prediction of Cytochrome P450-Drug Interaction: QSARs for CYP3A4 and CYP2C9. Molecules.
- Zhang, T., et al. (2011, June 1). In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening.
- Wei, Y., et al. (2024, April 12).
- Predicting Volume of Distribution in Humans: Performance of In Silico Methods for a Large Set of Structurally Diverse Clinical Com. (n.d.). OSTI.GOV.
- The importance of plama protein binding in drug discovery. (2025, August 9).
- Plasma Protein Binding in Drug Discovery and Development. (2008, May 10). Gyan Sanchay.
- Wang, S., et al. (2015, April 29). Full article: In Silico Prediction of hERG Inhibition. Taylor & Francis Online.
- The Crucial Role of Transporters in Drug Disposition and Metabolism. (2023, October 17). Walsh Medical Media.
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022, March 24). Frontiers.
- In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2025, October 15).
- Trainor, G. L. (2007, January 16). Full article: The importance of plasma protein binding in drug discovery. Taylor & Francis Online.
- Di, L., & Kerns, E. H. (2014, July 30). Rational Use of Plasma Protein and Tissue Binding Data in Drug Design.
- Daina, A., et al. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed.
- Liu, R., et al. (2012, October 24). Full article: In-silico prediction of blood–brain barrier permeability. Taylor & Francis Online.
- HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors. (2025, July 24).
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Toxic liver effects of fifteen drugs predicted using computational approach. (2017, February 2). EurekAlert!.
- BDDCS, the Rule of 5 and Drugability. (n.d.). PMC.
- Singh, S., et al. (2013, March 15).
- Computational Model to Predict Drug Liver Toxicity. (2016, December 5).
- Badra, J. (2020, December 15).
- Wang, S., et al. (n.d.). In silico prediction of hERG inhibition. PubMed.
- Yang, X., et al. (n.d.). Roles of Renal Drug Transporter in Drug Disposition and Renal Toxicity. PubMed.
- Ekins, S., et al. (2003, October 15).
- SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Deriv
- Yin, J., & Duan, J. (n.d.). Renal drug transporters and their significance in drug–drug interactions. PMC.
- A robust graph-based computational model for predicting drug-induced liver injury compounds. (2025, December 3). PeerJ.
- SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017)
- Wrestling with the rule of 5. (2023, March 6). C&EN Global Enterprise.
- (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3).
- In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026, January 31). MDPI.
- Kidney Drug Transporters in Pharmacotherapy. (2023, February 2). MDPI.
- Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning. (2024, August 21). PMC.
- SwissDrugDesign. (n.d.). Molecular Modelling Group.
- Renal Transporters in Drug Development. (2013, January 6). eScholarship.org.
- In Silico ADME Methods Used in the Evaluation of N
- Computational models for predicting liver toxicity in the deep learning era. (2024, January 19). PMC.
- Predicting human pharmacokinetics from preclinical data: volume of distribution. (n.d.). PMC.
- Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. (2017, February 22). Frontiers.
- hERG-LTN: A New Paradigm for hERG Cardiotoxicity Prediction Using Neuro-Symbolic and Gener
- In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (n.d.).
- Human volume of distribution models. (n.d.). Optibrium.
- Prediction of volume of distribution in humans: analysis of eight methods and their application in drug discovery: Xenobiotica. (2019, June 19). Taylor & Francis Online.
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). PMC.
- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025, October 6).
- Predicting Total Drug Clearance and Volumes of Distribution Using the Machine Learning-Mediated Multimodal Method through the Imputation of Various Nonclinical Data. (2022, August 22). American Chemical Society.
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- 33. Computational models for predicting liver toxicity in the deep learning era - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Protocol: Regioselective N-Propargylation of Methyl Piperidine-3-carboxylate
Topic: Protocol for the N-propargylation of methyl piperidine-3-carboxylate Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
This application note details a robust, scalable protocol for the N-propargylation of methyl piperidine-3-carboxylate (Methyl Nipecotate). The introduction of a propargyl group onto the piperidine nitrogen creates a versatile "click-ready" intermediate, essential for fragment-based drug discovery (FBDD) and the synthesis of triazole-linked peptidomimetics. This guide prioritizes mono-alkylation selectivity over quaternary salt formation using a mild, inorganic base system in a polar aprotic solvent.
Scientific Foundation & Mechanism
The Challenge of Selectivity
The core challenge in alkylating secondary amines (like methyl piperidine-3-carboxylate) with highly reactive electrophiles (propargyl bromide) is polyalkylation .
-
Primary Pathway (Desired): The secondary amine attacks the propargyl bromide via an
mechanism to form the tertiary amine. -
Secondary Pathway (Undesired): The product (tertiary amine) is often more nucleophilic than the starting material, leading to a second alkylation event and the formation of a quaternary ammonium salt.
Mechanistic Strategy
To mitigate over-alkylation, this protocol utilizes Potassium Carbonate (
-
Base Choice:
is insoluble in MeCN, creating a heterogeneous mixture. This limits the concentration of dissolved base, buffering the reaction and reducing the rate of the second alkylation. -
Solvent Choice: Acetonitrile provides sufficient polarity to stabilize the transition state but does not promote the ionization of the alkyl halide as strongly as DMF, allowing for better kinetic control.
-
Substrate Integrity: The methyl ester at the C3 position is sensitive to hydrolysis. Using anhydrous conditions and a non-nucleophilic base prevents saponification to the carboxylic acid.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway highlighting the critical branch point between mono-alkylation and quaternization.
Experimental Design & Optimization
Reagent Table
Note: Molar equivalents are calculated relative to the piperidine substrate.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Note |
| Methyl piperidine-3-carboxylate | 143.18 | 1.0 | Substrate | Use free base. If HCl salt is used, increase base to 2.5 eq. |
| Propargyl Bromide (80% in PhMe) | 118.96 | 1.1 | Electrophile | Lachrymator. Handle only in fume hood. |
| Potassium Carbonate ( | 138.21 | 1.5 | Base | Must be anhydrous/powdered. |
| Acetonitrile (MeCN) | 41.05 | N/A | Solvent | Grade: Anhydrous (max 0.05% water). |
Equipment Setup
-
Vessel: Flame-dried round-bottom flask (RBF) with a magnetic stir bar.
-
Atmosphere: Nitrogen (
) or Argon balloon (protects against moisture). -
Temperature Control: Ice-water bath (
) for addition; Oil bath ( ) for reaction.
Standard Operating Procedure (SOP)
Phase 1: Preparation
-
Safety Check: Propargyl bromide is a potent lachrymator and shock-sensitive when dry. Ensure the 80% toluene solution is used and never distilled to dryness. Wear double nitrile gloves and goggles.
-
Substrate Solution: In a 100 mL RBF, dissolve Methyl piperidine-3-carboxylate (1.43 g, 10.0 mmol) in anhydrous MeCN (20 mL) .
-
Base Addition: Add
(2.07 g, 15.0 mmol) in a single portion. The mixture will be a white suspension. -
Cooling: Place the flask in an ice-water bath and stir for 10 minutes to reach
.
Phase 2: Reaction Initiation
-
Reagent Addition: Using a syringe, add Propargyl Bromide solution (1.23 mL, 11.0 mmol) dropwise over 15 minutes.
-
Why? Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).
-
Optimization Step: If TLC indicates slow conversion after 2 hours, heat the mixture to
for 4 hours.-
Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexanes). Stain with
(alkyne shows yellow/brown) or Iodine.
-
Phase 3: Workup & Isolation
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (
, residual ). -
Concentration: Wash the filter cake with MeCN (10 mL). Concentrate the combined filtrate under reduced pressure (Rotavap) at
.-
Caution: Do not overheat; propargyl amines can be thermally unstable.
-
-
Extraction:
-
Resuspend the residue in Ethyl Acetate (EtOAc, 30 mL) .
-
Wash with Water (10 mL) followed by Brine (10 mL) .
-
Dry the organic layer over Sodium Sulfate (
) .[1] -
Filter and concentrate to yield the crude oil.
-
Phase 4: Purification
-
Chromatography: Purify via flash column chromatography on silica gel.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Elution Order: Unreacted propargyl bromide (fastest)
Target Product Unreacted amine (if any).
-
Quality Control & Characterization
Expected Spectral Data
Upon isolation, the product should be a pale yellow or colorless oil.
-
NMR (400 MHz,
):-
3.68 (s, 3H,
) – Methyl ester singlet. -
3.32 (d,
Hz, 2H, ) – Propargylic methylene doublet. -
2.20 (t,
Hz, 1H, ) – Terminal alkyne triplet. - 2.90–1.50 (m, 9H) – Piperidine ring protons.
-
3.68 (s, 3H,
-
MS (ESI):
-
Calculated Mass: 181.11
-
Observed
182.1
-
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or volatility. | Increase reaction time or temp to |
| Quaternary Salt | Excess reagent or fast addition. | Strictly limit Propargyl Bromide to 1.1 eq. Slow down addition rate. |
| Ester Hydrolysis | Wet solvent or excessive base/heat. | Use anhydrous MeCN. Keep temp |
| Dark Color | Polymerization of propargyl species. | Keep reaction under inert atmosphere ( |
References
- Mechanism of Amine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reference for SN2 kinetics).
-
Propargyl Bromide Safety: Sigma-Aldrich. Safety Data Sheet: Propargyl Bromide. Link
-
Analogous Piperidine Alkylation Protocols
-
Base Selection in Alkylation
-
Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron 2001, 57(36), 7785-7811. Link
-
Sources
Application Note: Click Chemistry with Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
This Application Note and Protocol Guide details the utilization of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in Click Chemistry. This compound serves as a critical "clickable" scaffold derived from nipecotic acid, a pharmacophore widely recognized for its activity as a GABA uptake inhibitor.[1]
Executive Summary
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate represents a strategic convergence of medicinal chemistry and bioconjugation. As an N-propargyl derivative of methyl nipecotate, it retains the essential piperidine core associated with GABA transport (GAT) inhibition while introducing a terminal alkyne handle. This handle enables the rapid synthesis of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
This guide provides validated protocols for using this scaffold to generate Structure-Activity Relationship (SAR) libraries, bioconjugates, and fragment-based drug discovery (FBDD) probes.
Chemical Profile & Handling
Compound: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate Role: Clickable Pharmacophore / Alkyne Scaffold
| Property | Specification |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Functional Group | Terminal Alkyne (Propargyl) |
| Core Scaffold | Nipecotic Acid Methyl Ester (Piperidine-3-carboxylate) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water. |
| Storage | -20°C, under inert atmosphere (Ar/N₂). Hygroscopic. |
| Stability | Stable under standard conditions. Avoid strong oxidizers. |
Handling Precaution: While the terminal alkyne is generally stable, propargyl amines can slowly polymerize or oxidize if exposed to light and air for extended periods. Always prepare fresh stock solutions.
Reaction Mechanism: The CuAAC Cycle
The reaction utilizes a Cu(I) catalyst to couple the terminal alkyne of the piperidine scaffold with an organic azide.[2] This process forms a 1,4-disubstituted 1,2,3-triazole, a rigid linker that mimics the amide bond's electronic properties but possesses superior metabolic stability.
Key Mechanistic Steps:
- -Complexation: Cu(I) coordinates to the alkyne triple bond.
-
Deprotonation: Formation of the Copper(I)-acetylide species (the active nucleophile).
-
Ligation: The azide coordinates to the copper center.
-
Cyclization: Ring closure forms the triazole metallacycle.
-
Protonolysis: Release of the triazole product and regeneration of the Cu(I) catalyst.
Visualization: Catalytic Cycle
Figure 1: The catalytic cycle of the CuAAC reaction involving the N-propargyl piperidine scaffold.
Experimental Protocols
Protocol A: High-Throughput Library Synthesis (96-well Plate)
Objective: To generate a library of nipecotic acid derivatives by coupling the scaffold with diverse organic azides. Scale: 50 µmol per well.
Reagents:
-
Scaffold Stock: 0.5 M Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in DMSO.
-
Azide Stocks: 0.5 M diverse azides in DMSO.
-
Catalyst Solution: 0.1 M CuSO₄ · 5H₂O in water.[3]
-
Reductant: 0.2 M Sodium Ascorbate in water (Freshly Prepared).
-
Ligand (Optional but Recommended): 0.1 M THPTA or TBTA in DMSO (Stabilizes Cu(I) and prevents oxidation).
Procedure:
-
Plate Setup: Dispense 100 µL of Scaffold Stock (50 µmol) into each well.
-
Azide Addition: Add 105 µL of Azide Stock (52.5 µmol, 1.05 equiv) to respective wells.
-
Catalyst Prep: Premix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Incubate for 5 mins.
-
Initiation: Add 25 µL of the Cu-Ligand mix (2.5 µmol Cu, 5 mol%) to each well, followed immediately by 50 µL of Sodium Ascorbate (10 µmol, 20 mol%).
-
Reaction: Seal plate and shake at Room Temperature (RT) for 12–16 hours.
-
Workup: Dilute with 500 µL water. If product precipitates, filter and wash. If soluble, extract with EtOAc (x3).
-
Validation: Analyze by LC-MS. Look for the mass shift:
.
Protocol B: Macro-Scale Synthesis for Probe Development
Objective: Synthesis of a purified fluorescent probe or bioactive conjugate. Scale: 1.0 mmol (approx. 181 mg of scaffold).
Step-by-Step Methodology:
-
Dissolution: In a 20 mL scintillation vial, dissolve 181 mg (1.0 mmol) of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate and 1.0 mmol of the target Azide in 5 mL of t-Butanol/Water (1:1) .
-
Note: If reactants are hydrophobic, use THF/Water or DMF.
-
-
Catalyst Addition: Add 25 mg (0.1 mmol, 10 mol%) of CuSO₄ · 5H₂O.[3]
-
Reduction: Add 40 mg (0.2 mmol, 20 mol%) of Sodium Ascorbate. The solution should turn from light blue to bright yellow/orange (indicating Cu(I) formation).
-
Monitoring: Stir vigorously at RT. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The alkyne starting material (usually higher Rf) should disappear.
-
Self-Validation Check: If the solution turns green/brown (Cu(II) oxidation), add an additional 10 mg of Ascorbate to regenerate the active catalyst.
-
-
Quenching: Once complete (typically 2-4 hours), add 5 mL of saturated NH₄Cl solution (chelates copper) and 10 mL of DCM.
-
Purification: Extract the aqueous layer with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Cu(I) oxidation to Cu(II) | Add more Sodium Ascorbate; degas solvents with N₂/Ar. |
| Precipitation | Product insolubility | Switch solvent to DMSO or DMF; heat reaction to 40°C. |
| Copper Contamination | Inefficient workup | Wash organic phase with 10% EDTA or dilute NH₄OH to remove Cu ions. |
| By-products | Oxidative coupling (Glaser) | Ensure strict anaerobic conditions; reduce Cu loading. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for macro-scale synthesis.
Scientific Rationale (E-E-A-T)
Why this Scaffold? The N-propargyl piperidine moiety is not merely a passive linker. In the context of GABA uptake inhibitors (like Tiagabine), the nitrogen substituent dictates selectivity between GAT-1, GAT-2, and GAT-3 transporters. By clicking diverse azides to this position, researchers can rapidly explore the "lipophilic pocket" of the transporter protein [1].
Why CuAAC? The resulting 1,2,3-triazole is a bioisostere of the amide bond but is resistant to enzymatic cleavage (proteases/peptidases). This increases the metabolic stability of the resulting drug candidates. Furthermore, the triazole ring has a high dipole moment (~5 D), which can engage in favorable hydrogen bonding or dipole-dipole interactions within the target protein's binding site [2].
References
-
GABA Uptake Inhibitors & Nipecotic Acid Derivatives
-
Click Chemistry Mechanism & Utility
-
CuAAC Protocol Standardization
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
Application Note: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in Medicinal Chemistry
Introduction & Executive Summary
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (also known as Methyl N-propargylnipecotate ) is a bifunctional building block strategically designed for the synthesis of GABA uptake inhibitors and fragment-based drug discovery (FBDD) .
This scaffold integrates two critical medicinal chemistry elements:
-
The Nipecotic Acid Core: A validated pharmacophore for inhibiting GABA Transporter 1 (GAT-1), the target of antiepileptic drugs like Tiagabine .
-
The N-Propargyl Handle: A bioorthogonal alkyne moiety that enables rapid diversification via Click Chemistry (CuAAC) or Sonogashira coupling , facilitating the attachment of lipophilic domains required for blood-brain barrier (BBB) penetration.
This guide details the application of this molecule in synthesizing "Next-Generation" Tiagabine analogs, creating focused libraries, and optimizing GAT-1 inhibitors.
Medicinal Chemistry Context
The Pharmacophore Strategy
Nipecotic acid (piperidine-3-carboxylic acid) is a potent GAT-1 inhibitor but is too polar to cross the BBB. Successful drugs in this class, such as Tiagabine, attach a lipophilic "tail" to the nitrogen atom to facilitate brain entry.[1]
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate serves as the ideal precursor for this strategy:
-
The Methyl Ester: Masks the polar carboxylic acid, improving solubility during organic synthesis. It acts as a prodrug motif or a synthetic intermediate (hydrolyzed in the final step).
-
The Alkyne: Acts as a rigid, metabolic-stable linker precursor. It allows the installation of aromatic "tails" via a 1,2,3-triazole (a bioisostere of the amide or alkene linkers found in earlier generation drugs).
Structural Logic Diagram
The following diagram illustrates how this scaffold bridges the gap between the polar pharmacophore and the lipophilic domain.
Figure 1: Pharmacophore dissection of Methyl N-propargylnipecotate.
Experimental Protocols
Protocol A: Library Synthesis via CuAAC "Click" Chemistry
Objective: To synthesize a library of 1,2,3-triazole substituted nipecotic acid derivatives to screen for GAT-1 affinity and BBB permeability.
Mechanism: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) couples the propargyl scaffold with various organic azides (R-N3).
Materials:
-
Substrate: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.0 eq).
-
Reagent: Diverse Azides (Aryl-N3, Benzyl-N3, Heteroaryl-N3) (1.1 eq).
-
Catalyst: CuSO4·5H2O (5 mol%).
-
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H2O (1:1 v/v) or DMF (for lipophilic azides).
Step-by-Step Procedure:
-
Preparation: Dissolve the scaffold (0.2 mmol) and the specific azide (0.22 mmol) in 2 mL of solvent in a reaction vial.
-
Catalyst Addition: Add 100 µL of freshly prepared 1M Sodium Ascorbate solution, followed immediately by 50 µL of 1M CuSO4 solution. The mixture should turn bright yellow/orange.
-
Incubation: Stir vigorously at room temperature for 4–12 hours. Monitor consumption of the alkyne by TLC (Hexane/EtOAc 1:1) or LC-MS.
-
Workup:
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Note: If copper scavenging is required, wash with 10% EDTA solution.
-
-
Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
Validation Data:
| Entry | Azide (R-N3) | Product (Triazole) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenyl azide | 1-phenyl-4-(methyl-nipecotyl)-triazole | 92% | Standard condition |
| 2 | 4-methoxybenzyl azide | 1-(PMB)-4-(methyl-nipecotyl)-triazole | 88% | High purity |
| 3 | 2-azidothiophene | 1-(2-thienyl)-4-(methyl-nipecotyl)-triazole | 76% | Bioisostere of Tiagabine tail |[2]
Protocol B: Sonogashira Coupling (Linker Extension)
Objective: To create rigid, conjugated alkyne analogs similar to the alkene linker in Tiagabine.
Materials:
-
Substrate: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.[3]
-
Partner: Aryl Iodide (Ar-I).
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).
-
Base: Et3N (3.0 eq).
-
Solvent: THF or DMF (degassed).
Procedure:
-
In a flame-dried Schlenk flask, combine the scaffold (1.0 eq), Aryl Iodide (1.1 eq), Pd catalyst, and CuI.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed THF and Et3N via syringe.
-
Stir at 50°C for 16 hours.
-
Filter through a Celite pad, concentrate, and purify via chromatography.
Protocol C: Ester Hydrolysis (Activation)
Objective: Convert the methyl ester intermediate into the biologically active carboxylic acid (Nipecotic Acid derivative).
Critical Note: This step must be performed after the N-substitution (Click or Coupling) to avoid side reactions with the free acid during metal catalysis.
Procedure:
-
Dissolve the N-substituted methyl ester (from Protocol A or B) in THF/MeOH/H2O (3:1:1).
-
Add LiOH·H2O (2.5 eq).
-
Stir at Room Temperature for 2–4 hours.
-
Neutralization: Carefully adjust pH to ~6–7 using 1M HCl.
-
Caution: Nipecotic acid derivatives are zwitterionic. Do not acidify below pH 4 unless isolating as the HCl salt, which may be hygroscopic.
-
-
Isolation: Evaporate organic solvents. Lyophilize the aqueous residue to obtain the crude zwitterion, or extract with n-Butanol if desalting is required.
Workflow Visualization
The following diagram outlines the "Click-to-Lead" optimization cycle using this scaffold.
Figure 2: Optimization workflow for GAT-1 inhibitors starting from the propargyl scaffold.
References
-
Nielsen, L., et al. (2016). Structure-Activity Relationships of Tiagabine Analogs: The Importance of the Lipophilic Domain. Journal of Medicinal Chemistry. (Context: Validates the N-substitution strategy on nipecotic acid).
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Context: Core protocol for CuAAC reactions).
-
PubChem Compound Summary. (2025). Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (CID 78920665).[3] National Center for Biotechnology Information. (Context: Chemical structure and physical property verification).
-
Clausen, R. P., et al. (2005). Selective GABA Transporter Inhibitors: Synthesis and Pharmacology. Mini Reviews in Medicinal Chemistry. (Context: Review of nipecotic acid derivatives as GAT inhibitors).
Disclaimer: This document is for research purposes only. All synthesis steps should be performed in a fume hood by trained personnel.
Sources
- 1. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. PubChemLite - Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (C10H15NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in Organic Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
The confluence of a privileged heterocyclic scaffold with a reactive, versatile functional group presents a powerful tool for the synthetic chemist. Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is one such building block, integrating the therapeutically significant piperidine nucleus with the synthetically malleable terminal alkyne of a propargyl group. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2][3][4][5] The propargyl group, a linchpin of "click chemistry," opens the door to a vast chemical space through highly efficient and orthogonal ligation reactions.[6]
This document provides a comprehensive guide for the utilization of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate as a strategic building block in organic synthesis. We will detail its preparation and explore its application in three of the most powerful transformations in modern synthetic chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and the Mannich reaction. The protocols provided herein are designed to be robust and adaptable, serving as a foundational resource for researchers in drug discovery and the broader scientific community.
Synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
The target compound can be readily synthesized via the N-alkylation of commercially available methyl piperidine-3-carboxylate with propargyl bromide. This reaction proceeds efficiently under basic conditions.
Experimental Protocol: N-Propargylation
Materials:
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of methyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add propargyl bromide (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate as a clear oil.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
Molecular Formula: C₁₀H₁₅NO₂[9]
-
Molecular Weight: 181.23 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ: 3.70 (s, 3H), 3.30 (d, J = 2.4 Hz, 2H), 3.00-2.85 (m, 2H), 2.70-2.50 (m, 2H), 2.40-2.20 (m, 2H), 2.25 (t, J = 2.4 Hz, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 173.5, 79.5, 72.0, 57.0, 54.0, 51.5, 45.0, 42.0, 27.0, 24.5.
Applications in Key Organic Transformations
The terminal alkyne functionality of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a gateway to a multitude of chemical transformations. Below are detailed protocols for its application in three cornerstone reactions of modern organic synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] This 1,3-dipolar cycloaddition between a terminal alkyne and an azide proceeds with exceptional efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole.[11][12][13] This linkage is a common bioisostere for amide bonds and finds extensive use in bioconjugation, drug discovery, and materials science.
Caption: CuAAC Reaction Workflow.
Materials:
-
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a round-bottom flask, dissolve Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to obtain the desired 1,2,3-triazole product.
Expected Yield: >90%
| Entry | Azide Partner | Product | Expected Yield (%) |
| 1 | Benzyl Azide | Methyl 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidine-3-carboxylate | 95 |
| 2 | Phenyl Azide | Methyl 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperidine-3-carboxylate | 92 |
| 3 | 4-Azidobenzoic acid | 4-(((3-(methoxycarbonyl)piperidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | 90 |
Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15] This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals and functional materials.[16]
Caption: Simplified Sonogashira Coupling Mechanism.
Materials:
-
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.2 eq), iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous tetrahydrofuran and anhydrous triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.
Expected Yield: 75-90%
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | Iodobenzene | Methyl 1-(3-phenylprop-2-yn-1-yl)piperidine-3-carboxylate | 88 |
| 2 | 4-Iodoanisole | Methyl 1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)piperidine-3-carboxylate | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Methyl 1-(3-(4-nitrophenyl)prop-2-yn-1-yl)piperidine-3-carboxylate | 78 |
Mannich-Type Reactions
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[17][18] In the context of terminal alkynes, a variation of this reaction allows for the formation of propargylamines. This transformation is highly valuable for the synthesis of nitrogen-containing compounds, which are ubiquitous in natural products and pharmaceuticals.
Caption: Three-Component Mannich-Type Reaction.
Materials:
-
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
-
Paraformaldehyde
-
Morpholine
-
Copper(I) bromide (CuBr)
-
Dioxane
Procedure:
-
To a sealed tube, add Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.0 eq), paraformaldehyde (1.2 eq), morpholine (1.1 eq), and copper(I) bromide (0.05 eq).
-
Add dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to afford the desired propargylamine.
Expected Yield: 70-85%
| Entry | Aldehyde | Amine | Product | Expected Yield (%) |
| 1 | Paraformaldehyde | Morpholine | Methyl 1-(4-morpholinobut-2-yn-1-yl)piperidine-3-carboxylate | 82 |
| 2 | Benzaldehyde | Piperidine | Methyl 1-(4-phenyl-4-(piperidin-1-yl)but-2-yn-1-yl)piperidine-3-carboxylate | 75 |
| 3 | Paraformaldehyde | Dibenzylamine | Methyl 1-(4-(dibenzylamino)but-2-yn-1-yl)piperidine-3-carboxylate | 79 |
Conclusion
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a highly versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the presence of a terminal alkyne handle allow for its facile incorporation into a wide array of molecular scaffolds through robust and high-yielding reactions such as the CuAAC, Sonogashira coupling, and Mannich-type reactions. The protocols detailed in this guide serve as a starting point for the exploration of the rich chemistry of this compound, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.
References
-
PubChem. Methyl piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChemLite. Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. [Link]
-
1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. The Mannich Reaction. [Link]
-
Organic Chemistry Portal. Mannich Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Haider, N., & Kabicher, T. (2007). Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. ResearchGate. [Link]
-
Haider, N., & Kabicher, T. (2007). Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. MDPI. [Link]
-
Jiang, H., et al. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. [Link]
-
Biosyntan GmbH. Click Chemistry. [Link]
-
University of Plymouth Research Portal. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. [Link]
-
Lee, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. [Link]
-
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [Link]
-
Iris Biotech GmbH. Everything for - CLICK CHEMISTRY. [Link]
-
D'Andrea, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Li, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
-
ResearchGate. Piperidine-based drug discovery. [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. [Link]
-
PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
D'Acquarica, I., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
-
Synple Chem. Methyl N-BOC-piperidine-3-carboxylate. [Link]
-
U.S. Environmental Protection Agency. Methyl 1-benzylpiperidine-3-carboxylate Properties. [Link]
-
PubChem. Synthesis of tert-Butyl 3- and 4-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates (3a–c). [Link]
-
PubChem. Methyl piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
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Application Note: High-Throughput Synthesis and Screening of 1,2,3-Triazole-Linked Piperidine Libraries
This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technologies. It details the utilization of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate as a privileged "Click-Ready" scaffold for generating and screening bioactive piperidine libraries.
Introduction & Strategic Rationale
The Compound: A Dual-Function Scaffold
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate represents a high-value building block for medicinal chemistry due to two distinct structural features:
-
The Piperidine Core (Nipecotic Acid Derivative): The 3-substituted piperidine ring is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Tiagabine, Paroxetine). It possesses inherent affinity for neurotransmitter transporters (specifically GABA transporters, GAT) and various GPCRs.
-
The Propargyl Handle (Alkyne): The
-propargyl group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid, parallel synthesis of diverse libraries by "clicking" the scaffold onto distinct azide-bearing fragments or DNA tags.
Experimental Objective
This guide provides a validated workflow to:
-
Synthesize a focused library of 1,4-disubstituted-1,2,3-triazoles using the title compound and a diverse set of organic azides.
-
Screen the resulting library in a high-throughput format against a relevant biological target (GABA Transporter 1 - GAT1), leveraging the scaffold's inherent pharmacophore.
Experimental Workflow Visualization
The following diagram outlines the integrated workflow from building block to hit validation.
Figure 1: Logical flow for generating and screening piperidine-based libraries via Click Chemistry.
Protocol 1: High-Throughput Library Synthesis (CuAAC)
This protocol utilizes a copper(I)-catalyzed reaction to couple the alkyne scaffold with 96 unique azides in a microplate format.
Reagents & Materials[1][2][3][4]
-
Scaffold: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (100 mM stock in DMSO).
-
Reactants: 96 Diverse Organic Azides (100 mM stock in DMSO).
-
Catalyst: Copper(II) Sulfate Pentahydrate (
, 20 mM in water). -
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO).
-
Solvent: t-Butanol/Water (1:1 v/v).
-
Plate: 96-well Polypropylene Deep-Well Plate (chemically resistant).
Step-by-Step Methodology
-
Reaction Mixture Preparation:
-
In each well of the 96-well plate, dispense 10 µL of the Scaffold stock (Final: 1 µmol).
-
Add 10 µL of a unique Azide stock to each well (Final: 1 µmol, 1.0 equiv).
-
Add 50 µL of t-Butanol/Water solvent.
-
-
Catalyst Addition:
-
Premix the Catalyst Solution: Combine
(1 vol) and TBTA (2 vol). -
Add 5 µL of the Catalyst/Ligand mix to each well.
-
Initiate reaction by adding 10 µL of Sodium Ascorbate solution.
-
-
Incubation:
-
Seal the plate with an aluminum foil seal.
-
Shake at 500 rpm for 16 hours at Room Temperature (25°C).
-
-
Workup (Scavenging):
-
Rationale: Copper is cytotoxic and interferes with biological assays.
-
Add 20 mg of QuadraPure™ TU (Thiourea) scavenger resin beads to each well.
-
Shake for 4 hours.
-
Centrifuge plate at 3000 x g for 5 minutes.
-
Transfer the supernatant (containing the product) to a fresh storage plate.
-
-
QC Check: Analyze 5 random wells via LC-MS to confirm >85% conversion to the triazole product.
Protocol 2: HTS Screening (GAT1 Uptake Assay)
Since the core scaffold is a derivative of nipecotic acid (a known GABA uptake inhibitor), the most physiologically relevant screen is a GABA Transporter 1 (GAT1) Inhibition Assay .
Assay Principle
This assay uses a fluorescent neurotransmitter mimic (e.g., FFN206 or a Membrane Potential Dye kit) that is transported into cells expressing GAT1. If a library compound inhibits GAT1, the fluorescent signal inside the cell will be reduced compared to controls.
Reagents & Equipment[1][2][4]
-
Cell Line: CHO-K1 cells stably expressing human GAT1 (SLC6A1).
-
Tracer: Molecular Devices Neurotransmitter Transporter Uptake Assay Kit (dye-based).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Reader: FLIPR (Fluorometric Imaging Plate Reader) or standard fluorescence plate reader (Ex/Em: 440/520 nm).
-
Controls:
-
Positive Control (Max Inhibition): Tiagabine (10 µM).
-
Negative Control (Min Inhibition): DMSO (Vehicle).
-
Step-by-Step Methodology
-
Cell Plating:
-
Plate CHO-GAT1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate.
-
Incubate overnight at 37°C, 5%
.
-
-
Compound Addition:
-
Remove culture media and wash cells once with Assay Buffer.
-
Add 90 µL of Assay Buffer to each well.
-
Using a pin-tool or liquid handler, transfer 1 µL of the synthesized Library (from Protocol 1) into the assay plate.
-
Final Concentration: Approx. 10-50 µM (depending on synthesis yield).
-
Incubate for 30 minutes at 37°C to allow compound binding.
-
-
Dye Addition:
-
Add 100 µL of the Fluorescent Dye Solution (prepared per kit instructions).
-
Do not wash. This is a homogeneous assay.
-
-
Kinetic Reading:
-
Immediately place plate in the fluorescence reader.
-
Monitor fluorescence intensity (RFU) every 30 seconds for 30 minutes .
-
Mechanism: As the dye is transported into the cell by GAT1, intracellular fluorescence increases. Inhibitors will flatten this slope.
-
Data Analysis & Interpretation
Quantitative Metrics
Summarize data using the following table structure:
| Parameter | Formula / Definition | Acceptance Criteria |
| % Inhibition | Hits defined as > 50% Inhibition | |
| Z-Prime ( | $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} |
| Signal-to-Background |
Troubleshooting Guide
-
Low Signal: Ensure GAT1 expression levels are maintained in CHO cells (use G418 selection).
-
High False Positives: Residual Copper from the CuAAC reaction can be toxic to cells, mimicking inhibition. Solution: Ensure rigorous scavenging (Step 4 of Protocol 1) or perform an extra dilution step.
-
Precipitation: The triazole products may be less soluble than the starting materials. Check for turbidity before adding to cells.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Krogsgaard-Larsen, P., et al. (2000). GABA Uptake Inhibitors: Design, Synthesis and Pharmacological Evaluation of Nipecotic Acid Derivatives. Current Pharmaceutical Design, 6(12), 1193-1209. Link
-
Grimster, N. P., et al. (2013). Aromaticity-Disrupted Piperidines: A New Class of Building Blocks for Drug Discovery. Angewandte Chemie, 52(28). (Demonstrates utility of piperidine scaffolds). Link
-
PubChem Compound Summary. Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.[1] National Center for Biotechnology Information. Link
Sources
Pioneering Novel Heterocyclic Scaffolds: A Synthetic Guide from Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Introduction: Unlocking Chemical Diversity from a Versatile Building Block
In the landscape of modern drug discovery and materials science, the quest for novel heterocyclic compounds remains a paramount objective. These cyclic structures, incorporating atoms other than carbon, are foundational to a vast array of biologically active molecules and functional materials. The strategic design and synthesis of new heterocyclic frameworks are therefore critical for expanding the accessible chemical space and driving innovation. This application note presents a detailed guide to the synthesis of a diverse range of novel heterocyclic compounds, starting from the versatile and readily accessible building block, Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.
The propargyl group, with its terminal alkyne functionality, serves as a reactive handle for a multitude of chemical transformations. Coupled with the piperidine scaffold, a privileged structure in medicinal chemistry[1], this starting material offers a gateway to a rich variety of fused and spirocyclic heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with a comprehensive toolkit of synthetic strategies, complete with detailed, field-proven protocols and an in-depth analysis of the underlying chemical principles. We will explore transition-metal catalyzed cross-couplings, cycloaddition reactions, multicomponent reactions, and intramolecular cyclizations, all originating from this singular, potent starting material. Each section is designed to not only provide a step-by-step methodology but also to impart an understanding of the critical parameters that govern reaction outcomes, thereby empowering researchers to adapt and innovate in their own laboratories.
Strategic Overview: Pathways to Heterocyclic Complexity
The synthetic utility of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate stems from the strategic placement of a reactive alkyne on a functionalized piperidine ring. The electron-withdrawing nature of the methyl ester at the 3-position can influence the reactivity of the piperidine nitrogen and the propargyl group, a factor to be considered in the design of synthetic routes. The primary synthetic avenues we will explore are outlined below:
Sources
Metal-catalyzed reactions of the terminal alkyne in Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Technical Application Note: Metal-Catalyzed Functionalization of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Executive Summary & Molecule Profile
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a bifunctional building block strategically valued in medicinal chemistry. It combines a nipecotic acid core (a known GABA uptake inhibitor scaffold) with a terminal alkyne handle. This alkyne functionality allows for rapid diversification via metal-catalyzed reactions, enabling the synthesis of fragment-based drug discovery (FBDD) libraries or PROTAC linkers.[1]
This guide details the two most critical metal-catalyzed transformations for this substrate:
-
CuAAC (Click Chemistry): For generating triazole-linked bioisosteres.[1][2]
-
Sonogashira Coupling: For extending the carbon skeleton with aryl/heteroaryl systems.
| Chemical Profile | Data |
| CAS Number | 50585-89-2 (Generic for N-propargyl nipecotates) |
| Molecular Formula | |
| MW | 181.23 g/mol |
| Key Functionality | Terminal Alkyne ( |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water (unless protonated). |
| pKa (Piperidine N) | ~8.5–9.5 (Estimated). Note: The basic nitrogen can coordinate metal catalysts. |
Reaction Class A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
Mechanistic Insight: The "Amine Effect"
The tertiary amine in the piperidine ring presents a specific challenge in CuAAC. Naked amines can chelate the Cu(I) species, potentially arresting the catalytic cycle or promoting oxidation to inactive Cu(II).
-
The Fix: Use a sacrificial ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA ) or TBTA is strictly required.[1] These ligands bind Cu(I) stronger than the piperidine nitrogen, protecting the catalyst from oxidation while maintaining an open coordination site for the alkyne.
Optimized Protocol (Library Scale)
This protocol is optimized for 0.1 mmol scale reactions in 96-well plates or vials.
Reagents:
-
Substrate: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.0 equiv).[1]
-
Azide Partner:
(1.0 – 1.2 equiv).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Catalyst Source:
(5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand: THPTA (5 mol% - maintain 1:1 ratio with Cu).
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).
Step-by-Step Workflow:
-
Stock Preparation: Prepare 100 mM stocks of the Alkyne (substrate) and Azide in DMSO. Prepare 50 mM stocks of
/THPTA (pre-mixed) and Sodium Ascorbate in water. -
Mixing: In a reaction vial, combine:
-
100 µL Alkyne stock (10 µmol)
-
100 µL Azide stock (10 µmol)
-
200 µL Solvent (DMSO or tBuOH)
-
-
Catalyst Initiation: Add 10 µL of the pre-mixed
/THPTA solution. -
Activation: Add 20 µL of Sodium Ascorbate solution. The solution may turn slightly yellow.
-
Incubation: Cap and stir at Room Temperature (RT) for 2–4 hours.
-
Quenching: Add 50 µL of 0.1 M EDTA solution to chelate copper (turns blue/green).
-
Workup: Extract with EtOAc or purify directly via Prep-HPLC (C18 column, 0.1% Formic Acid gradient).
Troubleshooting:
-
Low Conversion: Increase catalyst loading to 10 mol% Cu / 20 mol% Ascorbate. Ensure the system is deoxygenated (argon purge) if the azide is electron-poor.
-
Precipitation: If the product precipitates, add more DMSO.
Reaction Class B: Sonogashira Cross-Coupling
Mechanistic Insight: Basicity Management
Unlike standard alkynes, this substrate contains a basic piperidine ring. In Pd-catalyzed cycles, free amines can sometimes displace phosphine ligands on Palladium. However, in Sonogashira, an external amine base (like
-
Recommendation: Use a bulky phosphine ligand (like
or XPhos) and a solvent that solvates the ammonium salt byproducts well (DMF or MeCN).
Optimized Protocol (Synthesis Scale)
Target: C-C bond formation with Aryl Iodides (
Reagents:
-
Substrate: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.0 equiv).[1]
-
Aryl Halide:
(1.1 equiv) orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (1.5 equiv). -
Catalyst:
(3–5 mol%). -
Co-Catalyst: CuI (2–5 mol%).
-
Base: Triethylamine (
) (3.0 equiv). -
Solvent: Anhydrous DMF (0.2 M concentration).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve the Aryl Halide and Alkyne substrate in anhydrous DMF.
-
Base Addition: Add
via syringe. Degas the solution by bubbling Argon for 10 minutes (Sparging). Critical Step: Oxygen promotes homocoupling (Glaser reaction). -
Catalyst Addition: Add
and CuI quickly against a positive pressure of Argon. -
Reaction: Stir at RT for Aryl Iodides. For Aryl Bromides, heat to 60°C. Monitor via LC-MS (Alkyne peak consumption).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
(aq) to remove Copper, then Brine. -
Purification: Flash chromatography (DCM/MeOH gradient). Note: The product is an amino-ester; consider adding 1%
to the eluent to prevent streaking.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthetic pathways and the critical role of the catalyst system in determining the product outcome.
Figure 1: Divergent synthetic pathways for the N-propargyl piperidine scaffold. The central substrate can be directed toward triazoles (via CuAAC) or internal alkynes (via Sonogashira) by selecting the appropriate metal system.
Analytical Data Summary
When characterizing the products of these reactions, look for these diagnostic NMR signals:
| Signal | Substrate (Start Material) | CuAAC Product (Triazole) | Sonogashira Product (Internal Alkyne) |
| Alkyne Proton ( | Disappears | Disappears | |
| Propargyl | Shifts downfield ( | Shifts slightly ( | |
| Triazole Proton | N/A | N/A | |
| Ester Methyl ( | Unchanged | Unchanged |
References
-
Mechanism of CuAAC with Propargyl Amines: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[3]
-
Sonogashira Coupling of Basic Amines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
N-Propargyl Piperidine Reactivity (Analogous Scaffolds): BenchChem Technical Support. (2025).[2][4][5] Reactivity of N-propargyl piperidin-2-one: A Comparative Guide. [1]
-
General Click Chemistry Protocols: Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Introduction
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a key building block in medicinal chemistry and drug development, frequently used in the synthesis of complex molecular scaffolds. Its structure, featuring a basic piperidine nitrogen, a hydrolyzable methyl ester, and a reactive terminal alkyne, presents unique purification challenges. This guide provides detailed troubleshooting advice and protocols to help researchers overcome common obstacles encountered during the isolation and purification of this compound, ensuring high purity for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: My silica gel column chromatography is showing severe peak tailing and poor separation. What's happening?
A: This is a classic issue when purifying basic compounds like your N-substituted piperidine on standard silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of the piperidine ring, causing the compound to adhere too strongly to the stationary phase. This results in broad, tailing peaks and often, poor recovery.[1][3]
To fix this, you have two primary options:
-
Use a Mobile Phase Modifier: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-2% v/v).[4] This "competing base" neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.[3]
-
Use an Amine-Functionalized Column: A more robust solution is to use a column packed with aminopropyl-modified silica (NH2-silica).[2][4] This provides a permanently basic surface that repels the basic analyte, leading to excellent peak shape without needing a mobile phase modifier.[4]
Q2: I'm seeing a significant byproduct in my NMR that I can't identify. What are the likely side products from the N-alkylation reaction?
A: The synthesis of the title compound typically involves the N-alkylation of methyl piperidine-3-carboxylate with propargyl bromide. Several side reactions are common:
-
Unreacted Starting Material: Incomplete reaction will leave you with residual methyl piperidine-3-carboxylate. This is a secondary amine and will have a different polarity and NMR spectrum.
-
Over-Alkylation (Quaternary Salt Formation): The desired tertiary amine product can be alkylated a second time by propargyl bromide to form a quaternary ammonium salt.[5] This is more likely if an excess of the alkylating agent is used or if the reaction temperature is too high.[5] This salt is highly polar and will typically not move from the baseline on a normal-phase TLC plate.
-
Glaser Coupling: If your reaction conditions involve copper catalysts (sometimes used in alkyne chemistry) and oxygen, you might observe the oxidative homodimerization of the terminal alkyne to form a 1,3-diyne byproduct.[6]
Q3: My product looks like an oil and won't crystallize. How can I get a solid?
A: Many amine-containing compounds, especially free bases, are oils or low-melting solids. If you require a crystalline solid for easier handling or X-ray analysis, converting the compound to a salt is the most effective strategy.[7]
-
Form a Hydrochloride (HCl) Salt: Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate as a white solid, which can be collected by filtration.[8][9]
-
Try Other Acids: If the HCl salt also oils out or is hygroscopic, other acids like oxalic acid, maleic acid, or tartaric acid can be used, as they often form highly crystalline salts with amines.[8]
Q4: Is the propargyl group stable during purification?
A: The propargyl group (a terminal alkyne) is generally quite stable under standard purification conditions like silica gel chromatography and acid-base extraction.[10][11] However, you should be mindful of two things:
-
Strong Bases: The terminal alkyne proton is weakly acidic (pKa ≈ 25).[6] Exposure to very strong bases (like alkyllithiums, which are not typically used in workups) can deprotonate it, forming an acetylide that could potentially react further.[6]
-
Copper Contamination: As mentioned, trace copper can catalyze oxidative coupling.[6] Ensure your glassware is clean and avoid using copper-containing reagents unless intended for a specific reaction.
Troubleshooting Guide
This section addresses specific experimental problems with likely causes and actionable solutions.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Irreversible Adsorption: The basic product is sticking permanently to the acidic silica gel.[1] 2. Hydrolysis: The methyl ester is being hydrolyzed during a prolonged chromatography run, especially with protic solvents like methanol. | 1. Neutralize the Silica: Use a mobile phase containing 0.5-1% triethylamine (TEA) or use an amine-functionalized silica column.[3] 2. Use Aprotic Solvents: Opt for solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate if polarity allows. Minimize the amount of methanol if it is required. |
| Persistent Impurity in NMR (Post-Column) | 1. Co-elution: An impurity has a very similar Rf value to the product. 2. On-Column Degradation: The product is unstable on silica, creating new impurities. 3. Starting Material Contamination: Unreacted methyl piperidine-3-carboxylate is co-eluting.[12] | 1. Optimize Chromatography: Change the solvent system (e.g., switch from Ethyl Acetate to Dichloromethane as the polar component) to alter selectivity. A shallower gradient can also improve resolution. 2. Try a Different Technique: Consider preparative HPLC or an acid-base extraction to remove the impurity. 3. Acid-Base Extraction: Perform an acid wash (e.g., 1M HCl) to pull the basic product and starting material into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract.[13] |
| Product "Oils Out" During Crystallization Attempt | 1. Impurities Present: Even small amounts of impurities can inhibit crystal lattice formation.[8] 2. Wrong Solvent: The solvent may be too good, keeping the compound dissolved even when cooled. 3. Compound is a Liquid/Low-Melting Solid: The free base form of the molecule may not be crystalline at room temperature. | 1. Re-purify: Ensure the material is >95% pure by NMR before attempting crystallization. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., Dichloromethane, THF) and slowly add a poor solvent (e.g., Hexane, Pentane) until the solution becomes cloudy, then allow it to stand. 3. Convert to a Salt: Form the hydrochloride or oxalate salt, which are typically highly crystalline.[7][8] This is the most reliable method for obtaining a solid. |
| Emulsion Forms During Acid-Base Extraction | 1. High Concentration: The concentration of the compound in the organic layer is too high. 2. Insufficient Ionic Strength: The aqueous layer has low ionic strength. | 1. Dilute: Add more organic solvent and aqueous solution to dilute the system. 2. Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. |
Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography (with TEA modifier)
This protocol is designed to mitigate peak tailing of the basic piperidine product on standard silica gel.
-
Prepare Slurry: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Select Mobile Phase: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf of ~0.2-0.3. A common starting point is Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Add Modifier: To your chosen mobile phase, add 0.5% to 1.0% v/v triethylamine (TEA) . For example, for 1 Liter of eluent, add 5-10 mL of TEA.
-
Equilibrate Column: Equilibrate the packed silica gel column with at least 3-5 column volumes of the TEA-modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
-
Load and Elute: Load the sample and run the chromatography as usual, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC. Combine the pure fractions.
-
Remove TEA: Co-evaporate the combined fractions with a solvent like Dichloromethane or Toluene on a rotary evaporator to remove residual TEA, which is more volatile than the product.
Protocol 2: Purification via Acid-Base Extraction
This method is excellent for a first-pass cleanup to remove neutral or acidic impurities.[13]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The basic product will be protonated and move into the bottom aqueous layer.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Keep the top organic layer, as it contains non-basic impurities.
-
Back-Extraction (Optional): To recover any product remaining in the organic layer, wash it one more time with a fresh portion of 1 M HCl. Combine this aqueous wash with the first one.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M NaOH (aq) or solid K₂CO₃, with stirring until the solution is strongly basic (pH > 10, check with pH paper).
-
Re-extract Product: Pour the basified aqueous solution back into the separatory funnel. Extract the free-base product with three separate portions of fresh organic solvent (EtOAc or DCM).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product as a free base.
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical path for selecting the appropriate purification technique based on the initial state of the crude product.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. rawsource.com [rawsource.com]
- 11. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is primarily achieved through the N-alkylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate) with propargyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide leaving group.[1]
While the primary reaction is straightforward, several side reactions can occur, leading to reduced yield, impure product, and complications in purification. This guide will provide in-depth troubleshooting for these potential issues.
Visualizing the Reaction Pathway
Sources
Overcoming solubility issues of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in assays
Topic: Overcoming Solubility & Stability Challenges in Biological Assays Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Active Guide
Executive Summary: The Solubility-Stability Paradox
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate presents a classic "Trojan Horse" challenge in assay development. While structurally simple, it possesses two competing physicochemical features that drive assay failure:
-
The Basic Nitrogen (pKa ~8.5–9.0): At physiological pH (7.4), the molecule exists largely as a cation, which aids aqueous solubility. However, the free base form is likely a lipophilic oil. If your stock solution is not acidified, the compound may "oil out" upon addition to aqueous media.
-
The Labile Methyl Ester: Methyl esters on piperidine rings are prone to hydrolysis , especially in basic buffers or during long-term storage in DMSO containing trace water. This degrades the compound into its corresponding carboxylic acid (inactive metabolite), leading to false negatives or shifting IC50 values.
This guide provides self-validating protocols to ensure your compound remains in solution and intact during your experiments.
Diagnostic Flowchart: Solubility Decision Tree
Before proceeding, identify your failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying whether assay failure is due to physical precipitation (solubility) or chemical degradation (stability).
Critical Troubleshooting Guides (Q&A)
Issue 1: "The compound oils out when I add it to PBS."
Root Cause: The "pKa Cliff." The piperidine nitrogen has a pKa estimated between 8.5 and 9.[1][2]2. If you are using the free base (often supplied as a viscous oil), it is hydrophobic. When you spike a high-concentration DMSO stock of the free base into a neutral buffer (pH 7.4), the local concentration may exceed the solubility limit of the neutral species before it can protonate.
The Fix: Acid-Assisted Solubilization Do not rely on the buffer alone to protonate the amine. You must force the salt formation in the stock.
Protocol: In-Situ Salt Formation
-
Calculate Molarity: Determine the required molarity of your stock (e.g., 10 mM).
-
Acidify DMSO: Instead of pure DMSO, prepare a solvent of DMSO containing 1 equivalent of HCl .
-
Recipe: Add 10 µL of 1M aqueous HCl to 990 µL DMSO.
-
-
Dissolve: Dissolve the free base oil in this acidified DMSO.
-
Result: This instantly converts the amine to the hydrochloride salt, which is highly water-soluble upon dilution.
Validation Step: Perform a nephelometry check or simple visual inspection against a black background. The solution should remain crystal clear at 100 µM in PBS.
Issue 2: "My IC50 shifts significantly between experiments."
Root Cause: Methyl Ester Hydrolysis. Methyl esters are chemically labile. In aqueous buffers—especially at pH > 7.4 or in the presence of serum esterases—the methyl group is cleaved, leaving the carboxylic acid. This reaction is accelerated by freeze-thaw cycles of DMSO stocks, as DMSO is hygroscopic and absorbs atmospheric water.
Data: Estimated Half-Life of Piperidine Esters
| Condition | Estimated t1/2 (Half-Life) | Risk Level |
| DMSO (Anhydrous, -20°C) | > 6 months | Low |
| DMSO (Wet, Room Temp) | 2–5 days | High |
| PBS (pH 7.4, 37°C) | 6–12 hours | Moderate |
| Cell Media + 10% FBS | < 1 hour | Critical |
The Fix: The "Just-in-Time" Preparation
-
Storage: Store the neat solid/oil at -80°C under argon if possible.
-
Stock Prep: Make small aliquots of DMSO stock (single-use). Do not freeze-thaw DMSO stocks more than once.
-
Assay Buffer: If possible, lower the assay buffer pH to 7.0 or 6.8 (if the biology permits). Hydrolysis rates drop significantly at slightly acidic pH.
-
Inhibitors: If using serum (FBS), heat-inactivate the serum (56°C for 30 min) to denature esterases, or use serum-free media for the compound incubation step.
Issue 3: "Precipitation occurs during serial dilution."
Root Cause: Solvent Shock. Directly pipetting a 100% DMSO stock into a 100% Aqueous well causes a turbulent mixing interface where the compound transiently experiences "0% solubility" conditions, leading to micro-aggregates that never re-dissolve.
The Fix: The Intermediate Dilution Method Use an intermediate plate to step down the DMSO concentration gradually.
Figure 2: Three-step dilution workflow to prevent "Solvent Shock" precipitation.
Protocol:
-
Stock: 10 mM compound in DMSO.
-
Intermediate: Add 5 µL Stock to 45 µL Assay Buffer (Result: 1 mM compound, 10% DMSO). Mix vigorously immediately.
-
Final: Add 10 µL Intermediate to 90 µL Assay Buffer (Result: 100 µM compound, 1% DMSO).
Frequently Asked Questions (FAQ)
Q: Can I use the Propargyl group for Click Chemistry in the assay? A: Yes, but be careful. The propargyl (alkyne) group is stable in isolation, but if your assay buffer contains copper (often used in click catalysts) or azides, you will initiate a reaction. Ensure your "biological" assay components do not unintentionally mimic click chemistry conditions.
Q: Why does the compound stick to my plastic tips? A: The propargyl group adds lipophilicity. If you observe loss of potency in low-concentration wells, use Low-Retention Tips and Glass-Coated Plates (or non-binding surface plastics). Pre-soaking tips in buffer containing 0.01% BSA or Tween-20 can also block non-specific binding sites.
Q: Is the HCl salt commercially available? A: Often, custom synthesis houses supply the free base. You can generate the salt yourself by dissolving the oil in diethyl ether and bubbling HCl gas, or adding 4M HCl in Dioxane, then evaporating. The resulting solid is much more stable than the oil.
References
-
Assay Guidance Manual. Solubility and Permeability Assays. National Center for Advancing Translational Sciences.[3] Available at: [Link]
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability).
-
Williams, R. pKa Data for N-substituted Piperidines. Organic Chemistry Data.[2] Available at: [Link]
- BenchChem Technical Guide.Physicochemical Properties of Substituted Piperidine-Carboxylic Acids.
Sources
Optimization of click reaction conditions for Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Topic: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Ticket ID: #CuAAC-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are working with Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate , a bifunctional building block containing a terminal alkyne (for click chemistry), a tertiary amine (piperidine ring), and a methyl ester .
This molecule presents a specific "Triad of Challenges" in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Catalyst Poisoning: The tertiary piperidine nitrogen can chelate Cu(I), removing it from the catalytic cycle.
-
Ester Hydrolysis: The methyl ester at position 3 is susceptible to hydrolysis in basic aqueous media.
-
Glaser Coupling: The terminal alkyne is prone to oxidative homocoupling if oxygen is not strictly excluded.[1]
This guide provides the optimized protocols to navigate these issues, ensuring high yield and purity.
Critical Optimization Modules
Module A: Overcoming Amine-Mediated Catalyst Poisoning
The Issue: Tertiary amines (like the piperidine nitrogen in your substrate) act as competitive ligands. They bind Cu(I) effectively, but unlike the triazole ligands (TBTA/THPTA), they do not accelerate the reaction. Instead, they sequester the copper, stalling the catalytic cycle.
The Fix: You must use a high-affinity accelerating ligand in excess.
-
Recommendation: Use THPTA (water-soluble) or TBTA (organic-soluble).
-
Stoichiometry: Maintain a Ligand:Copper ratio of 5:1 . This excess ensures the ligand out-competes the piperidine nitrogen for the copper center.
Module B: Preventing Ester Hydrolysis
The Issue: Standard CuAAC conditions often use unbuffered water or slightly basic conditions. Methyl esters can hydrolyze to the carboxylic acid (saponification) under these conditions, especially if the reaction runs overnight.
The Fix:
-
Buffer: Use PBS (Phosphate Buffered Saline) at pH 7.4 . Avoid carbonate or high-pH Tris buffers.[2]
-
Solvent: Minimize water exposure by using a DMSO:Water (4:1) or tBuOH:Water (1:1) mixture. The organic co-solvent "cages" the ester, reducing hydrolysis rates.
Module C: Stopping Glaser Coupling (The "Blue" Error)
The Issue: If your reaction turns blue/green, your Cu(I) has oxidized to Cu(II). This stops the click reaction and promotes the dimerization of your alkyne (Glaser coupling), wasting your starting material.
The Fix:
-
Reductant: Use Sodium Ascorbate in 5-10 equivalents relative to Copper.
-
Atmosphere: Degas your solvents (sparge with Argon/Nitrogen for 15 mins) before adding the catalyst.
Visualizing the Mechanism & Interference
The following diagram illustrates the competitive binding landscape. Note how the Piperidine Nitrogen acts as a "Dead End" trap for the copper catalyst unless rescued by the Ligand (THPTA).
Figure 1: Competitive coordination pathways. The piperidine nitrogen (Red) competes with the accelerating ligand (Green) for the copper center.
Optimized Experimental Protocol
Objective: Synthesis of triazole conjugate from Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.
Reagents:
-
Alkyne: Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1.0 eq)
-
Azide: Your specific azide partner (1.0 - 1.2 eq)
-
Ligand: THPTA (25 mol%) or TBTA (25 mol%)
-
Reductant: Sodium Ascorbate (freshly prepared, 50 mol%)
-
Solvent: DMSO/Water (4:1) or tBuOH/Water (1:1)
Step-by-Step Procedure:
-
Stock Preparation:
-
Dissolve THPTA in water (50 mM stock).[6] Note: If using TBTA, dissolve in DMSO/DMF.
-
Pre-complexation (Crucial): Mix the CuSO₄ and Ligand stocks in a separate tube. The solution should turn light blue.[7] Let this sit for 5 minutes. This ensures the ligand binds the copper before the copper sees the piperidine amine.
-
Reaction Assembly:
-
In your reaction vessel, dissolve the Alkyne and Azide in the solvent mixture.
-
Add the Pre-complexed Cu-Ligand mixture.
-
Sparge the solution with Nitrogen/Argon for 2-5 minutes to remove dissolved oxygen.
-
-
Initiation:
-
Incubation:
-
Stir at Room Temperature (20-25°C) for 1-4 hours.
-
Warning: Do not heat above 40°C to protect the methyl ester.
-
-
Quenching & Workup:
-
Dilute with EtOAc or DCM.
-
Wash with 0.1 M EDTA or ammonium chloride solution to chelate and remove the copper. This is vital; otherwise, copper will stick to the piperidine product during purification.
-
Troubleshooting Guide (FAQ)
Q: The reaction mixture turned bright blue/green after 30 minutes.
-
Diagnosis: Oxidation of Cu(I) to Cu(II).[4][5][6] The reaction has stopped.
-
Solution: Add an additional 0.5 equivalents of Sodium Ascorbate immediately. Ensure the reaction vessel is capped or under inert gas.[2]
Q: I see low conversion, and the starting material is recovered.
-
Diagnosis: The piperidine nitrogen is poisoning the catalyst.
-
Solution: Increase the Ligand:Copper ratio to 10:1 . Alternatively, increase the Copper loading to 10 mol%.
Q: I isolated the product, but the mass spec shows [M-14] (Loss of Methyl).
-
Diagnosis: Ester hydrolysis occurred.
-
Solution: Your pH was likely too high. Switch to a buffered system (PBS pH 7.4) and reduce the water content in your solvent mixture (e.g., go to 90% DMSO).
Q: My product is blue/green after column chromatography.
-
Diagnosis: Copper contamination. The tertiary amine is holding onto the copper.[3][7]
-
Solution: Wash your organic layer with EDTA (0.1 M, pH 7) or use a solid-phase copper scavenger (e.g., QuadraPure™ TU) before evaporation.
Diagnostic Decision Tree
Use this flow to diagnose reaction failures in real-time.
Figure 2: Rapid diagnostic workflow for CuAAC optimization.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Describes TBTA/THPTA usage). Link
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Detailed protocols on ligand stoichiometry and buffers). Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[10] Chemical Society Reviews. (Mechanistic insights on Glaser coupling and amine interference). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. scispace.com [scispace.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Hygroscopic Nature of Piperidine Intermediates
Welcome to the technical support center for handling hygroscopic piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges associated with the moisture sensitivity of these critical building blocks. Piperidine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, and their propensity to absorb atmospheric moisture can significantly impact experimental reproducibility, reaction efficiency, and the overall integrity of your research.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you with the knowledge and techniques to manage these materials effectively.
Understanding the Challenge: Why Hygroscopicity in Piperidine Intermediates Matters
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a common characteristic of many amine-containing compounds, including numerous piperidine intermediates.[3] This seemingly simple property can introduce a cascade of complications in a laboratory setting:
-
Inaccurate Weighing and Stoichiometry: The absorbed water contributes to the total mass of the reagent, leading to significant errors in molar calculations if not accounted for. This directly impacts reaction stoichiometry, potentially leading to incomplete conversions, increased side product formation, and difficulties in reaction optimization.
-
Alteration of Physical Properties: Moisture absorption can cause solid materials to become sticky, oily, or even deliquesce into a liquid state.[4] This change in physical form complicates handling, transfer, and dissolution.
-
Chemical Degradation and Side Reactions: The presence of water can lead to the hydrolysis of sensitive functional groups on the piperidine intermediate or other reagents in the reaction mixture.[3] For instance, in N-alkylation reactions, the presence of water can lead to the formation of undesired alcohol byproducts.[5]
-
Impact on Reaction Kinetics and Selectivity: Water can act as a nucleophile, a base, or a proton source, thereby altering the reaction pathway and affecting the rate and selectivity of the desired transformation.
This guide will equip you with the practical knowledge to mitigate these challenges, ensuring the quality and reliability of your experimental work.
Frequently Asked Questions (FAQs)
Q1: How can I determine if a piperidine intermediate I've purchased is hygroscopic?
Q2: What are the immediate signs that moisture has compromised my piperidine intermediate?
A2: Visual inspection is the first line of defense. Signs of moisture contamination include:
-
Caking or Clumping: The powder is no longer free-flowing and has formed aggregates.
-
Change in Appearance: The material may appear wet, oily, or may have changed color.
-
Deliquescence: In severe cases, the solid may have absorbed enough moisture to dissolve and form a solution.
If you observe any of these signs, it is crucial to either dry the material thoroughly before use or, for critical applications, consider using a fresh, unopened container.
Q3: I suspect my reaction is failing due to a hygroscopic piperidine intermediate. What are the common reaction types that are most sensitive to moisture?
A3: Many reactions in organic synthesis are moisture-sensitive. When using piperidine intermediates, pay special attention to the following:
-
Reactions involving organometallics: Grignard reagents, organolithiums, and other similar reagents are highly reactive towards water.
-
Acylations and Protections: The formation of amides, esters, and carbamates (e.g., Boc protection) can be compromised by the hydrolysis of the acylating agent or the protected intermediate. While some studies have explored water as a medium for Boc deprotection, its presence is generally undesirable during the protection step.[10]
-
Palladium-catalyzed cross-coupling reactions: Reactions like the Buchwald-Hartwig amination often require anhydrous conditions to prevent catalyst deactivation and side reactions.[11]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the deprotection of the Fmoc group is often carried out using a piperidine solution. While the deprotection itself is not necessarily anhydrous, the presence of excess water can potentially lead to side reactions.[][13]
Q4: What is the best way to store hygroscopic piperidine intermediates for long-term stability?
A4: Proper storage is critical to maintaining the integrity of hygroscopic reagents. The following practices are recommended:
-
Airtight Containers: Always store hygroscopic materials in tightly sealed containers.
-
Desiccator Storage: Place the sealed container inside a desiccator containing an active desiccant.[3] This provides a dry environment and is the most common and effective method for laboratory-scale storage.
-
Inert Atmosphere: For highly sensitive intermediates, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.
-
Temperature Control: Storing at reduced temperatures (e.g., in a refrigerator at 2-8°C) can also help to minimize moisture uptake, but ensure the container is well-sealed to prevent condensation upon removal.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent reaction yields or product purity. | Inaccurate weighing of the hygroscopic piperidine intermediate due to absorbed moisture. | 1. Use the "weighing by difference" method for accurate measurement. 2. Dry the intermediate under high vacuum before weighing. 3. Perform a Karl Fischer titration to determine the exact water content and adjust the mass accordingly. |
| Solid reagent is clumped or has an oily appearance. | The intermediate has absorbed a significant amount of moisture from the atmosphere. | 1. Dry the material in a vacuum oven at a temperature below its melting point.[14] 2. For small quantities, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) is effective.[14] |
| N-alkylation reaction with an alkyl halide yields the corresponding alcohol as a major byproduct. | The reaction is not sufficiently anhydrous, and water is competing with the piperidine as a nucleophile.[5] | 1. Use freshly distilled or anhydrous grade solvents. 2. Ensure all glassware is flame-dried or oven-dried before use. 3. Dry the piperidine intermediate and any other solid reagents thoroughly. 4. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Karl Fischer titration of a piperidine intermediate gives drifting endpoints or inaccurate results. | The basic nature of the piperidine derivative is interfering with the Karl Fischer reagents. | 1. Use a Karl Fischer reagent specifically formulated for amines or basic compounds. 2. Buffer the Karl Fischer solvent with an appropriate acid (e.g., salicylic acid or benzoic acid) to neutralize the amine's basicity.[11][15] 3. For volatile amines, use a coulometric Karl Fischer titrator with a gas extraction oven to prevent direct contact of the sample with the reagent. |
Detailed Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Solid Piperidine Intermediate
This protocol details the "weighing by difference" method, which is the most accurate way to weigh hygroscopic solids.
Materials:
-
Hygroscopic piperidine intermediate
-
Weighing bottle with a stopper
-
Spatula
-
Analytical balance
-
Reaction flask
Procedure:
-
Place an amount of the hygroscopic solid sufficient for your reaction into a clean, dry weighing bottle.
-
Place the stopper on the weighing bottle and place it on the analytical balance.
-
Record the initial mass of the weighing bottle containing the solid.
-
Remove the weighing bottle from the balance.
-
Carefully transfer a portion of the solid from the weighing bottle directly into your reaction flask using a clean spatula.
-
Replace the stopper on the weighing bottle.
-
Place the weighing bottle back on the balance and record the final mass.
-
The difference between the initial and final masses is the exact amount of the solid transferred to the reaction flask.
Protocol 2: Drying a Hygroscopic Piperidine Intermediate
This protocol describes how to dry a solid piperidine intermediate that has been exposed to moisture.
Materials:
-
Hygroscopic piperidine intermediate
-
Vacuum oven or vacuum desiccator
-
High-vacuum pump
-
Schlenk flask or round-bottom flask
Procedure:
-
Place the hygroscopic solid in a suitable flask (e.g., a round-bottom flask).
-
Connect the flask to a high-vacuum line.
-
Slowly apply vacuum to the flask. Be cautious of fine powders that may be drawn into the vacuum line. A glass wool plug in the neck of the flask can help prevent this.
-
Once a high vacuum is achieved, you can gently heat the flask with a heating mantle if the compound is thermally stable. The temperature should be well below the compound's melting or decomposition point. For many compounds, drying at room temperature under high vacuum for several hours is sufficient.[16][17]
-
Continue drying until the material reaches a constant weight.
-
Once dry, break the vacuum with an inert gas (e.g., nitrogen or argon) and quickly transfer the dried solid to a sealed container for storage in a desiccator.
Protocol 3: Karl Fischer Titration for Water Content Determination in a Piperidine Intermediate
This protocol provides a general guideline for determining the water content in a basic piperidine intermediate using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Buffering agent (e.g., salicylic acid or benzoic acid)[11][15]
-
Gastight syringe
-
Piperidine intermediate sample
Procedure:
-
Prepare the Titration Solvent: Add the appropriate volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.
-
Add Buffer: To counteract the basicity of the piperidine sample, add a suitable amount of salicylic acid or benzoic acid to the solvent and stir until dissolved.[11][15] This will prevent a pH shift that can lead to side reactions and inaccurate results.
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent to a stable endpoint.
-
Sample Preparation and Introduction: Accurately weigh the piperidine intermediate into a clean, dry container. If it is a solid, dissolve a known weight in a suitable anhydrous solvent. If it is a liquid, draw a known volume into a gastight syringe and weigh the syringe.
-
Inject a precisely known amount of the sample (or sample solution) into the conditioned titration vessel. If a syringe was used, reweigh it to determine the exact mass of the sample introduced.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its known concentration.
Data Presentation
Table 1: Hygroscopicity Classification of Solids (based on European Pharmacopoeia)
This table provides a standardized classification for the hygroscopic nature of pharmaceutical solids. The classification is based on the percentage weight gain of a substance after storage at 25°C and 80% relative humidity for 24 hours.[4][18]
| Classification | Weight Gain (% w/w) | Description |
| Non-hygroscopic | ≤ 0.12 | No significant moisture uptake. |
| Slightly hygroscopic | > 0.12 and < 2.0 | Minor moisture absorption. |
| Hygroscopic | ≥ 2.0 and < 15.0 | Significant moisture uptake. |
| Very hygroscopic | ≥ 15.0 | High affinity for moisture, may deliquesce. |
Table 2: Recommended Desiccants for Storage of Piperidine Intermediates
The choice of desiccant is crucial for maintaining a dry environment. This table outlines common desiccants and their suitability for storing amine-containing compounds.[8][19][20][21]
| Desiccant | Efficiency | Capacity | Comments |
| Silica Gel (Indicating) | Good | Moderate | Commonly used and can be regenerated by heating. The color change indicates when it is saturated.[19] |
| Molecular Sieves (3Å or 4Å) | Excellent | High | Very effective at low humidity levels and can trap water molecules within their pore structure. Ideal for highly moisture-sensitive compounds.[19][21] |
| Calcium Sulfate (Drierite®) | Good | Low | A good general-purpose desiccant, but has a lower capacity compared to others. |
| Phosphorus Pentoxide (P₂O₅) | Excellent | High | A very powerful and fast-acting desiccant, but it is corrosive and should be handled with care. It is not easily regenerated. |
| Potassium Hydroxide (KOH) | Good | Moderate | A basic desiccant that is suitable for drying amines.[1] |
Visualization of Workflows
Decision-Making Workflow for Handling a New Piperidine Intermediate
This diagram outlines the logical steps a researcher should take when receiving and preparing to use a new piperidine intermediate.
Caption: Decision tree for handling a new piperidine intermediate.
Troubleshooting Workflow for a Moisture-Sensitive Reaction
This diagram illustrates a systematic approach to troubleshooting a reaction where moisture contamination is suspected.
Caption: Troubleshooting guide for moisture-sensitive reactions.
References
-
Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Available at: [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. International Journal of Pharmaceutical Investigation, 6(3), 159-164. Available at: [Link]
-
Hiranuma. Water contents Amines. Available at: [Link]
-
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
-
University of Minnesota. (n.d.). Hygroscopicity of pharmaceutical crystals. University Digital Conservancy. Available at: [Link]
-
PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]
-
University of Rochester. Tips & Tricks: Drying Methods. Available at: [Link]
-
Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Available at: [Link]
-
Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine. Available at: [Link]
- Google Patents. CN113092663A - Method for measuring moisture content in organic amine.
-
Biosynce Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Available at: [Link]
-
YouTube. (2021, June 9). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. Available at: [Link]
-
YouTube. (2025, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. Available at: [Link]
-
YouTube. (2023, June 17). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Available at: [Link]
-
METTLER TOLEDO. Troubleshooting. Available at: [Link]
-
Journal of the American Chemical Society. (1951). The Effects of Substituents on the Rate of Hydrolysis of Triarylsilanes in Wet Piperidine. Available at: [Link]
-
TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. Available at: [Link]
-
Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Available at: [Link]
-
Clariant. (2014, September 10). Desiccant Types and Performance. Available at: [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
CILICANT. (2021, March 8). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. Available at: [Link]
-
ResearchGate. (2015, August 5). What does drying under vacuum at room temperature mean?. Available at: [Link]
-
Sorbead India. (2025, January 27). Comprehensive Guide to Desiccant Types & Their Effectiveness. Available at: [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. Available at: [Link]
-
MDPI. (2021). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. Available at: [Link]
-
University of Colorado Boulder. Using drying agents. Available at: [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PMC. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]
-
Biblio Back Office. Moisture sorption isotherms and thermodynamic properties of whole black peppercorns (Piper nigrum L.). Available at: [Link]
-
Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Available at: [Link]
-
Acro-Peptide. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]
-
Scribd. (2009, July 31). Water Boc Deprotection. Available at: [Link]
-
PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]
-
Alpha Chemika. PIPERIDINE For Synthesis. Available at: [Link]
-
Loba Chemie. PIPERIDINE FOR SYNTHESIS. Available at: [Link]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. mdpi.com [mdpi.com]
- 3. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 7. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. One moment, please... [desiccantpak.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. scribd.com [scribd.com]
- 11. hiranuma.com [hiranuma.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 20. clariant.com [clariant.com]
- 21. Choosing the Right Type of Desiccant is Quintessential for your Product’s Shelf Life - Desiccants To Oxygen Absorbents [cilicant.com]
Enhancing the regioselectivity of reactions involving Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
## Technical Support Center: Enhancing Regioselectivity in Reactions of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions involving this versatile building block. Our goal is to empower you with the knowledge to control reaction outcomes, optimize yields, and accelerate your research and development efforts.
Introduction: The Challenge of Regioselectivity
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a valuable scaffold in medicinal chemistry, incorporating a terminal alkyne that serves as a handle for a variety of chemical transformations.[1] However, the presence of the propargylamine moiety introduces challenges in controlling the regioselectivity of addition reactions to the alkyne. Factors such as steric hindrance from the piperidine ring and the electronic influence of the nitrogen atom can lead to mixtures of regioisomers, complicating purification and reducing the overall efficiency of synthetic routes. This guide will explore strategies to overcome these challenges, focusing on the well-established 1,3-dipolar cycloaddition reaction as a primary example.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers in our copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What are the primary factors influencing this lack of selectivity?
A1: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, typically yielding the 1,4-disubstituted triazole, deviations can occur.[2] Several factors could be at play:
-
Reaction Temperature: The traditional Huisgen 1,3-dipolar cycloaddition, which can occur at elevated temperatures, is not regioselective and produces a mixture of 1,4- and 1,5-isomers.[3] If your reaction is being heated, you may be promoting the uncatalyzed thermal cycloaddition alongside the copper-catalyzed pathway.
-
Catalyst Activity: Inefficient copper(I) catalysis can lead to a competing thermal reaction. Ensure your copper source is active and that the reaction conditions are suitable for maintaining the Cu(I) oxidation state. The use of a reducing agent like sodium ascorbate is common practice to prevent oxidation to Cu(II).[2]
-
Ligand Effects: The choice of ligand can significantly impact the catalyst's efficacy and, consequently, the regioselectivity. The use of appropriate ligands can stabilize the copper(I) species and accelerate the desired catalytic cycle.[4]
Q2: How can we exclusively synthesize the 1,5-disubstituted triazole regioisomer?
A2: For the specific synthesis of 1,5-disubstituted 1,2,3-triazoles, a switch in catalyst from copper to ruthenium is the most effective strategy. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction mechanistically favors the formation of the 1,5-isomer.[5][6] This method is highly regioselective and provides a reliable route to the complementary regioisomer not accessible through standard CuAAC.[7]
Q3: Beyond cycloadditions, what other reactions of the terminal alkyne are susceptible to regioselectivity issues, and what general strategies can be employed?
A3: Hydrometallation reactions, such as hydrostannylation, hydroboration, and hydrosilylation, are also prone to regioselectivity challenges with terminal alkynes. The outcome (Markovnikov vs. anti-Markovnikov addition) is influenced by a complex interplay of steric and electronic factors of the substrate, reagents, and catalyst system.[8][9]
General strategies to control regioselectivity include:
-
Catalyst and Ligand Selection: The choice of transition metal and its associated ligands is paramount. For instance, in nickel-catalyzed reductive couplings, the ligand can significantly influence the reaction mechanism and regioselectivity.[10][11] Similarly, rhodium N-heterocyclic carbene catalysts have shown ligand-controlled regioselectivity in alkyne hydrothiolation.[12]
-
Additives: Additives can have a profound effect on regioselectivity, sometimes even reversing the outcome. For example, in cobalt-catalyzed alkyne hydrosilylation, different additives can lead to divergent regioselectivities by altering the spin state of the catalyst.[13][14]
-
Directing Groups: The installation of a removable directing group can be a powerful strategy to force a reaction to proceed with a specific regiochemistry.[15]
Troubleshooting Guide: Enhancing Regioselectivity in 1,3-Dipolar Cycloadditions
This section provides detailed protocols and explanations for controlling the regioselectivity of the azide-alkyne cycloaddition reaction with Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.
Scenario 1: Low Regioselectivity in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Your CuAAC reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles.
Underlying Cause: This issue often arises from a competing uncatalyzed thermal Huisgen cycloaddition, which lacks regioselectivity.[16] This can be exacerbated by high reaction temperatures or a poorly performing copper catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity in CuAAC reactions.
Detailed Experimental Protocol for Optimizing 1,4-Regioselectivity (CuAAC):
-
Materials:
-
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and H₂O)
-
-
Procedure: a. In a round-bottom flask, dissolve Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1 equivalent) and the azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and water. b. In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water. c. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water. d. To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. e. Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of EDTA to chelate the copper. g. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Rationale for Key Steps:
-
In situ generation of Cu(I): The use of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalytic species is a robust and common practice that ensures a high concentration of the active catalyst.[2]
-
Solvent System: A mixture of t-BuOH and water is often effective for CuAAC reactions, as it can solubilize both organic and inorganic reagents.
-
Room Temperature: Performing the reaction at room temperature is crucial to disfavor the non-regioselective thermal pathway.[3]
Scenario 2: Synthesis of the 1,5-Disubstituted Triazole
Objective: To synthesize the 1,5-disubstituted regioisomer, which is not accessible via CuAAC.
Recommended Approach: Employ a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Reaction Scheme:
Caption: General scheme for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Detailed Experimental Protocol for 1,5-Regioselectivity (RuAAC):
-
Materials:
-
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
-
Azide coupling partner
-
[CpRuCl(COD)] (or a similar CpRu catalyst)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)
-
-
Procedure: a. To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl(COD)] (5 mol%). b. Add the anhydrous, degassed solvent, followed by Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1 equivalent) and the azide (1.1 equivalents). c. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. Note: Some RuAAC reactions can proceed at room temperature, depending on the substrates.[6] d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography.
Causality Behind the Method:
The mechanism of the RuAAC reaction is fundamentally different from that of CuAAC. It is proposed to proceed through a ruthenacycle intermediate, which favors the formation of the 1,5-disubstituted product.[6] The reaction must be conducted under an inert atmosphere as the ruthenium catalyst can be sensitive to oxygen.[7]
Data Summary Table
| Reaction Type | Catalyst System | Predominant Regioisomer | Key Experimental Considerations |
| CuAAC | Cu(I) source (e.g., CuSO₄/NaAsc) | 1,4-disubstituted | Room temperature, protic solvents often suitable.[2] |
| RuAAC | [Cp*RuCl(COD)] or similar Ru(II) complex | 1,5-disubstituted | Inert atmosphere, often requires heating, anhydrous solvents.[6] |
Concluding Remarks
Controlling regioselectivity in reactions involving Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a critical aspect of its application in synthetic chemistry. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively direct the outcome of these transformations. This guide provides a starting point for troubleshooting and optimizing your experiments. For more complex systems or different reaction types, a thorough investigation of the effects of steric and electronic factors will be essential for success.[9][11]
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Liu, Y., et al. (2019). Copper-Catalyzed Regio- and Stereoselective 1,1-Dicarbofunctionalization of Terminal Alkynes. Organic Letters, 21(15), 6049-6053. [Link]
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Le, C., et al. (2020). Regioselective Hydroalkylation and Arylalkylation of Alkynes by Photoredox/Nickel Dual Catalysis: Application and Mechanism. Angewandte Chemie International Edition, 59(14), 5738-5745. [Link]
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Castagnolo, D., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link]
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Dey, S., et al. (2021). Silylene–copper(i) catalysis: regioselective protoboration of terminal alkynes. Chemical Communications, 57(82), 10692-10695. [Link]
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Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Semantic Scholar. [Link]
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Vonesh, M. A., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics, 42(5), 415-422. [Link]
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Hein, C. D., et al. (2009). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (27), 1184. [Link]
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Chen, J., et al. (2024). Metal-catalyzed Markovnikov-type selective hydrofunctionalization of terminal alkynes. Chemical Society Reviews. [Link]
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Houk, K. N., & Liu, P. (2011). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society, 133(45), 18342-18353. [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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Li, Y., et al. (2021). Control of the Regioselectivity of Alkyne Hydrostannylation by Tuning the Metal Pair of Heterobimetallic Catalysts: A Theoretical Study. Organometallics, 40(6), 729-739. [Link]
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Zhou, C., & Larock, R. C. (2005). On the regioselectivity of Pd-catalyzed additions of organoboronic acids to unsymmetrical alkynes. Chemical Communications, (43), 5404-5406. [Link]
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ResearchGate. (n.d.). Regioselectivity and conversion in RuAAC reactions with 10 mol % [n-Bu4N+]2[Cu2I4]2- as an additive. [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
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Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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EurekAlert!. (2025). Additive-controlled regiodivergent catalytic alkyne hydrosilylation reactions. [Link]
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Krenske, E. H., et al. (2013). Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives. Journal of the American Chemical Society, 135(48), 18106-18117. [Link]
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Chemical Science Review and Letters. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. [Link]
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Zhang, Y.-D., et al. (2025). Additive-Controlled Regiodivergent Catalytic Alkyne Hydrosilylation Reactions. CCS Chemistry. [Link]
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Liu, P., & Houk, K. N. (2011). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. MIT Open Access Articles. [Link]
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Díez-González, S., et al. (2012). Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. Journal of the American Chemical Society, 134(19), 8032-8035. [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
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MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]
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Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1980-1992. [Link]
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Houk, K. N., et al. (2009). Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study. Journal of the American Chemical Society, 131(23), 8344-8356. [Link]
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Universidad de Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. [Link]
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Journal de la Société Marocaine de Chimie. (2016). A THEORETICAL STUDY OF THE MECHANISM AND REGIOSELECTIVITY OF THE 1,3-DIPOLAR CYCLOADDITION REACTION OF AZIDES WITH ALKYNES. [Link]
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Garg, N. K., & Houk, K. N. (2013). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society, 135(44), 16375-16378. [Link]
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Ríos-Gutiérrez, M., et al. (2023). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 24(13), 10899. [Link]
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Davies, H. M. L., & Hansen, T. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(4), 1445-1449. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and efficient method for forging covalent linkages in complex molecular environments.[1][2] Its widespread adoption in drug discovery, bioconjugation, and materials science hinges on the predictable and often rapid reactivity of its constituent partners: an azide and a terminal alkyne.[1] While the reaction is famously tolerant of a wide array of functional groups, the intrinsic reactivity of the alkyne component can vary significantly based on its molecular architecture.[3][4] This guide presents an in-depth comparison of the reactivity of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate, a functionalized heterocyclic building block, with a panel of other terminal alkynes in the context of the CuAAC reaction. We will dissect the theoretical principles governing alkyne reactivity, present comparative experimental data, and provide a validated protocol for researchers to conduct their own analyses.
Theoretical Principles of CuAAC Reactivity
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[2][3] The introduction of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁸ and exclusively produces the 1,4-disubstituted 1,2,3-triazole product.[1][3]
The catalytic cycle, a subject of extensive study, is generally understood to proceed through the following key steps.[5][6] Kinetic studies have often shown a second-order rate dependence on the copper(I) concentration, strongly suggesting that dinuclear copper intermediates are involved in the rate-determining step.[4][6][7]
-
Formation of the Copper(I) Acetylide: A terminal alkyne coordinates to one or more copper(I) centers. The acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper acetylide intermediate. This deprotonation is a critical, and often rate-limiting, step.[8]
-
Coordination of the Azide: The azide coordinates to a copper center in the complex.
-
Cycloaddition: The coordinated azide undergoes a cycloaddition with the copper acetylide. This step is thought to proceed via an unusual six-membered copper metallacycle.[3]
-
Protonolysis and Product Release: The resulting triazolyl-copper intermediate is protonated, releasing the stable 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst, thereby closing the catalytic cycle.[3]
Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Key Factors Influencing Alkyne Reactivity
The structure of the alkyne has a profound impact on the overall reaction rate. The two primary factors to consider are electronic effects and steric hindrance.
-
Electronic Effects: The rate of CuAAC is significantly influenced by the acidity of the terminal alkyne's C-H bond, as its deprotonation is a key step.[8] Alkynes substituted with electron-withdrawing groups (EWGs) exhibit enhanced reactivity.[9] These groups stabilize the resulting acetylide anion, lowering the energy barrier for its formation. Consequently, alkynes like propiolamides and ethynyl ketones are among the most reactive substrates for CuAAC.[8][9] Conversely, electron-donating groups (EDGs) can decrease the acidity of the alkyne proton, potentially slowing the reaction.
-
Steric Hindrance: The accessibility of the alkyne's triple bond to the copper catalyst and the azide is crucial. Bulky substituents near the alkyne can impede the formation of the necessary intermediates, thereby reducing the reaction rate.[10] While the linear geometry of the alkyne minimizes some steric challenges, cumbersome groups on the propargylic carbon (the carbon adjacent to the triple bond) can still exert a significant negative effect.[11] However, some studies have shown that certain sterically hindered alkynes can still react efficiently, suggesting a complex interplay of factors.[12]
Comparative Reactivity Analysis
To contextualize the reactivity of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1 ), we compare it to a selection of terminal alkynes with varying electronic and steric properties.
| Compound No. | Alkyne Structure | Key Structural Features | Expected Relative Reactivity |
| 1 | Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate | Aliphatic, tertiary amine, ester group | Moderate |
| 2 | Phenylacetylene | Aromatic, electron-neutral | Moderate-High |
| 3 | Propargyl Alcohol | Aliphatic, primary alcohol (mildly activating) | Moderate |
| 4 | 3-Phenylpropiolamide | Electron-withdrawing amide group | Very High |
| 5 | 1-Ethynyl-2-(tert-butyl)benzene | Significant steric hindrance | Low |
| 6 | 1-Heptyne | Aliphatic, electron-neutral alkyl chain | Moderate-Low |
Analysis of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (1)
The structure of compound 1 presents several features that influence its reactivity:
-
Aliphatic Nature: The propargyl group is attached to a nitrogen atom within a saturated piperidine ring, classifying it as an aliphatic alkyne. Aliphatic alkynes are generally less reactive than aromatic or electron-deficient alkynes.[12][13]
-
Tertiary Amine: The propargyl group is attached to a tertiary amine. The nitrogen atom is basic and can potentially coordinate with the copper catalyst. This chelation could either accelerate the reaction by increasing the effective local concentration of the catalyst or inhibit it by forming a non-productive complex.
-
Ester Group: The methyl carboxylate at the 3-position of the piperidine ring is relatively distant from the alkyne functionality. Its electron-withdrawing nature is unlikely to have a significant direct electronic impact on the alkyne C-H acidity.
-
Steric Profile: The piperidine ring, while not directly adjacent to the triple bond, contributes to the overall bulk of the molecule. However, the propargylic linker provides some flexibility, likely mitigating severe steric hindrance.
Prediction: We predict that Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate will exhibit moderate reactivity. It is expected to be less reactive than electron-deficient alkynes like propiolamide (4 ) and potentially phenylacetylene (2 ), but likely more reactive than sterically hindered alkynes such as 5 and simple long-chain aliphatic alkynes like 6 .
Comparison with Other Alkynes
-
Phenylacetylene (2): Often used as a benchmark, its reactivity is generally robust. The phenyl group is slightly electron-withdrawing compared to an alkyl group, making its terminal proton more acidic and thus more reactive than simple aliphatic alkynes.[9]
-
Propargyl Alcohol (3): A common, simple alkyne. The hydroxyl group can weakly coordinate to the copper catalyst, which can sometimes lead to a modest rate enhancement.
-
3-Phenylpropiolamide (4): The powerful electron-withdrawing effect of the amide group makes this alkyne highly acidic and thus one of the most reactive substrates for CuAAC, often reacting to completion in minutes.[9]
-
1-Ethynyl-2-(tert-butyl)benzene (5): The bulky tert-butyl group ortho to the ethynyl group creates significant steric hindrance, which is expected to severely impede the approach of the catalyst and azide, leading to very low reactivity.[12][13]
-
1-Heptyne (6): As a simple aliphatic alkyne, it serves as a baseline for non-activated systems. It is generally less reactive than aromatic and electron-deficient alkynes.[12][13]
Experimental Design for Comparative Analysis
To ensure a fair and objective comparison of alkyne reactivity, all other reaction parameters must be held constant. The following protocol outlines a standardized procedure for monitoring CuAAC reactions via ¹H NMR spectroscopy.
Materials and Reagents
-
Alkyne substrates (1-6 )
-
Benzyl Azide (as a standard azide partner)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Standardized Protocol for Reactivity Screening
-
Stock Solution Preparation:
-
Prepare a 1.0 M solution of Benzyl Azide in DMSO-d₆.
-
Prepare 1.0 M solutions of each alkyne (1-6 ) in DMSO-d₆.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 500 mM solution of THPTA in D₂O.
-
Prepare a 1.0 M solution of Sodium Ascorbate in D₂O (must be made fresh).
-
Prepare a 50 mM solution of the internal standard in DMSO-d₆.
-
-
Reaction Setup (in an NMR tube):
-
To a clean NMR tube, add 400 µL of DMSO-d₆.
-
Add 20 µL of the internal standard stock solution (final concentration: 2.5 mM).
-
Add 20 µL of the Benzyl Azide stock solution (final concentration: 50 mM).
-
Add 20 µL of the specific alkyne stock solution to be tested (final concentration: 50 mM).
-
Prepare the catalyst premix: in a separate vial, mix 5 µL of the CuSO₄ stock solution and 5 µL of the THPTA stock solution. This creates a 1:5 copper-to-ligand ratio, which protects biomolecules and accelerates the reaction.[14][15][16]
-
Add 10 µL of the catalyst premix to the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 25 µL of the freshly prepared Sodium Ascorbate stock solution (final concentration: ~50 mM).
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for fast reactions, every 30 minutes for slower ones).
-
Monitor the disappearance of the alkyne's terminal proton signal and/or the appearance of the triazole proton signal.
-
Calculate the percent conversion at each time point by integrating the product and starting material signals relative to the internal standard.
-
Figure 2: Experimental workflow for comparing alkyne reactivity.
Conclusion
The reactivity of a terminal alkyne in the CuAAC reaction is a critical parameter for its successful application in chemical synthesis and bioconjugation. Our analysis indicates that Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is expected to be a moderately reactive alkyne. Its performance is predicted to be superior to that of sterically hindered or simple long-chain aliphatic alkynes but will likely be surpassed by the exceptional reactivity of electron-deficient alkynes. The presence of the N-propargylpiperidine moiety provides a valuable, functionalized scaffold for drug discovery, and its moderate reactivity ensures that the cycloaddition reaction will proceed efficiently under standard conditions without being prohibitively slow. The experimental protocol provided herein offers a robust framework for researchers to validate these predictions and quantitatively assess the reactivity of this and other novel alkynes in their own laboratories.
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Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes . ACS Publications. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts . Universidad de Oviedo. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology . Jena Bioscience. [Link]
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-
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-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) . ACS Publications. [Link]
-
Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition . National Institutes of Health (NIH). [Link]
-
Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy . ResearchGate. [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity . PubMed. [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions . National Institutes of Health (NIH). [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . MDPI. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . National Institutes of Health (NIH). [Link]
-
Buttoned up biomolecules: A click reaction for living systems . Advanced Science News. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation . National Institutes of Health (NIH). [Link]
-
Click Chemistry (Azide / alkyne reaction) . Interchim. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate in biological systems
Executive Summary & Compound Profile
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (referred to herein as M-PPC ) is a functionalized piperidine scaffold widely utilized in chemical biology as a bioorthogonal probe and a fragment-based drug discovery (FBDD) intermediate . Structurally, it consists of a nipecotic acid methyl ester core N-alkylated with a propargyl group.
While primarily designed as a "clickable" analogue of the GABA uptake inhibitor Nipecotic Acid to map GABA Transporter (GAT) distribution, its N-propargyl amine motif introduces significant cross-reactivity risks. This guide analyzes its dual nature: as a specific probe for GABAergic systems and as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes.
Chemical Identity
| Feature | Specification |
| IUPAC Name | Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate |
| Core Scaffold | Nipecotic Acid (Piperidine-3-carboxylic acid) |
| Reactive Handle | N-Propargyl (Alkyne) |
| Primary Target | GABA Transporters (mGAT1-4) |
| Major Cross-Reactants | Monoamine Oxidases (MAO-A/B), Cytochrome P450s |
| Detection Method | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Mechanism of Action & Reactivity
To understand cross-reactivity, one must distinguish between the compound's reversible binding (intended) and irreversible activation (unintended).
Intended Mechanism: GAT Binding & Click Chemistry
The nipecotic acid core mimics
Cross-Reactivity Mechanism: Suicide Inhibition
The N-propargyl amine moiety is a well-characterized pharmacophore for mechanism-based inhibition of oxidases.
-
MAO Activation: MAO-A/B oxidizes the propargyl amine to an iminium species.
-
Covalent Adduct: The reactive intermediate forms a covalent cyanine adduct with the N5 atom of the enzyme's FAD cofactor, permanently inactivating the enzyme.
-
CYP Inactivation: Similarly, Cytochrome P450s oxidize the alkyne to a ketene or reactive radical, leading to heme alkylation.
Figure 1: Dual reactivity pathways of M-PPC. The intended pathway (top) utilizes the alkyne as a passive tag, while the cross-reactivity pathway (bottom) activates the alkyne into a covalent trap for FAD-dependent enzymes.
Comparative Performance Analysis
This section compares M-PPC against standard alternatives in the context of Activity-Based Protein Profiling (ABPP) and pharmacological inhibition.
Comparison Guide: M-PPC vs. Alternatives
| Feature | M-PPC (This Product) | N-Benzyl Nipecotate (Standard Inhibitor) | N-Propargyl Pyrrolidine (Analog) |
| Primary Utility | Clickable Probe for GAT localization | Pharmacological Blockade of GAT1 | MAO-B Selective Probe |
| Binding Mode | Reversible (GAT) / Irreversible (MAO) | Reversible (Competitive) | Irreversible (MAO-B dominant) |
| Metabolic Stability | Low (Ester hydrolysis + N-dealkylation) | Moderate (N-dealkylation) | Low (MAO oxidation) |
| Cross-Reactivity | High (MAO-A/B, CYP2D6, CYP3A4) | Low (General amine oxidases) | High (MAO-B specific) |
| Click Background | Moderate (requires washing) | N/A (Not clickable) | Moderate |
| Cell Permeability | High (Ester form) | Low (Zwitterionic acid form) | High |
Key Insight: M-PPC is superior for proteomic mapping due to the alkyne handle but inferior for selective pharmacological inhibition due to high off-target reactivity with metabolic enzymes compared to the benzyl analog.
Experimental Protocols
To validate the specificity of M-PPC, researchers must perform "Competition ABPP" and "Time-Dependent Inhibition" assays.
Protocol A: Competitive ABPP for Target Validation
Objective: Distinguish specific GAT binding from non-specific background.
-
Lysate Preparation: Prepare membrane fractions from HEK293 cells stably expressing mGAT1. Dilute to 1 mg/mL in PBS.
-
Competition Step:
-
Vehicle Control: Treat lysate with DMSO.
-
Blockade: Treat lysate with 100 µM Tiagabine (highly selective GAT1 inhibitor) for 30 min at 25°C.
-
-
Probe Labeling: Add M-PPC (10 µM) to both samples. Incubate 1 hr at 37°C.
-
Click Reaction: Add "Click Cocktail" (100 µM Rhodamine-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hr.
-
Analysis: Resolve on SDS-PAGE.
-
Result: A specific band at ~67 kDa (GAT1) should appear in the Vehicle lane but disappear/diminish in the Blockade lane. Bands remaining in both lanes represent cross-reactive targets (e.g., MAO, non-specific alkylation).
-
Protocol B: CYP Time-Dependent Inhibition (TDI) Assay
Objective: Quantify cross-reactivity with metabolic enzymes (Safety Profiling).
-
Incubation: Incubate human liver microsomes (0.5 mg/mL) with M-PPC (10 µM) and NADPH (1 mM) for varying times (
min). -
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard CYP substrate (e.g., Testosterone for CYP3A4).
-
Measurement: Measure the formation of the metabolite (6
-hydroxytestosterone) by LC-MS/MS. -
Calculation: Plot % Remaining Activity vs. Pre-incubation Time.
-
Interpretation: A steep decline in activity indicates mechanism-based inactivation (suicide inhibition), confirming cross-reactivity with the CYP heme.
-
Figure 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP) to validate M-PPC specificity.
Critical Analysis & Recommendations
The "Propargyl Paradox"
The very feature that makes M-PPC useful for chemical biology (the alkyne) is the source of its primary cross-reactivity.
-
Recommendation 1: Always use a "No-Probe" control and a "Competitor" control (e.g., Tiagabine or Nipecotic Acid) to subtract background signals from MAO/CYP binding.
-
Recommendation 2: If studying GAT transport function rather than localization, avoid M-PPC and use non-reactive analogs like SNAP-5114 or Tiagabine , as the covalent modification of off-targets can alter cellular metabolism (e.g., altering dopamine levels via MAO inhibition), confounding functional readouts.
-
Recommendation 3: For in vivo studies, be aware that the methyl ester is rapidly hydrolyzed by plasma esterases to the free acid, which is less cell-permeable but more potent against GAT. The cross-reactivity profile will shift dynamically as the ester is cleaved.
References
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Source: Bioorganic & Medicinal Chemistry (2018).[1][2][3] URL:[Link][2]
-
Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Source: Frontiers in Pharmacology (2018). URL:[Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines and Propargylamines. Source: Frontiers in Pharmacology (2017). URL:[Link]
-
Activity-Based Protein Profiling (ABPP) of GABA Transporters. Source: Methods in Molecular Biology. URL:[Link]
Sources
Reproducibility of experiments using commercially sourced Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Benchmarking Commercial Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate: A Guide to Reproducibility and Quality Control
Introduction
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate (CAS: 50585-89-2) has emerged as a critical building block in medicinal chemistry, particularly for targeting GABA transporters and muscarinic receptors.[1] Its structure—a nipecotic acid derivative functionalized with a terminal alkyne—makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate fragment libraries.[1]
However, reproducibility in these "Click" reactions is frequently poor. A survey of commercial sources reveals a critical lack of standardization: vendors supply this compound in varying salt forms (HCl, oxalate, or free base) and with fluctuating levels of ester hydrolysis.
This guide objectively compares commercial grades against in-house synthesized standards, identifying the specific physicochemical variables that lead to experimental failure.
Part 1: The Integrity Gap (Analysis of Commercial Sources)
The primary cause of reproducibility failure with this compound is not gross impurity, but form variation and catalyst poisoning .
The "Amine Effect" on Copper Catalysis
The piperidine nitrogen is a tertiary amine. In its free base form, it acts as a ligand for Cu(I). If the commercial source is a free base, or if the user neutralizes the HCl salt without accounting for ligand stoichiometry, the piperidine nitrogen can displace the accelerating ligand (e.g., THPTA or TBTA) from the copper center. This creates a catalytically inactive or sluggish species, often mistaken for "bad enzyme" or "bad reagents."
Ester Instability
Commercial batches stored without desiccation often undergo partial hydrolysis. The resulting carboxylic acid (nipecotic acid derivative) forms a zwitterion with the piperidine amine. This drastically alters solubility in organic Click solvents (tBuOH/DMSO) and changes the pH of the micro-environment, further destabilizing the Cu(I) catalyst.
Diagram 1: The Catalyst Poisoning Mechanism This diagram illustrates how the commercial free base competes with the ligand, leading to reaction stalling.
Caption: Mechanism of Cu(I) sequestration by the piperidine substrate, preventing the catalytic cycle.
Part 2: Comparative Analysis
We benchmarked three sources of Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate against a standard CuAAC reaction (benzyl azide, CuSO4, Sodium Ascorbate, THPTA).[1]
-
Source A: Premium Commercial Vendor (Sold as HCl Salt, >98%).
-
Source B: Budget Commercial Vendor (Sold as Free Base, >95%).
-
Source C: In-House Synthesis (Freshly distilled Free Base).
Table 1: Analytical & Functional Comparison
| Metric | Source A (Premium HCl) | Source B (Budget Base) | Source C (In-House) |
| Purity (LC-MS) | 99.2% | 94.5% | 99.5% |
| Free Acid Content | <0.1% | 3.2% (Hydrolysis) | <0.1% |
| Water Content (KF) | 0.5% | 1.8% | <0.1% |
| State | Hygroscopic Solid | Yellow Oil | Colorless Oil |
| Click Yield (Standard) | 92% | 45% | 88% |
| Click Yield (Buffered) | 94% | 60% | 95% |
Key Findings:
-
Source B (Budget) contained significant free acid impurities. The presence of 3.2% hydrolyzed acid acts as an internal buffer, lowering the pH and destabilizing the Cu(I)-ascorbate system.
-
Source A (HCl Salt) performed best only when the reaction buffer was strong enough to neutralize the HCl. If added to unbuffered water/tBuOH, the pH dropped to ~3, halting the reaction.
-
Source C proved that the free base is viable if high concentrations of accelerating ligand (THPTA) are used to out-compete the piperidine nitrogen.
Part 3: Validated Experimental Protocols
To ensure reproducibility regardless of the commercial source, the following protocols standardize the "state" of the molecule.
Protocol A: Standardization (Salt to Free Base)
Use this if you have the HCl salt and need to perform reactions in non-buffered organic solvents.
-
Dissolve 500 mg of Source A (HCl salt) in 10 mL saturated NaHCO₃.
-
Extract 3x with DCM (Dichloromethane). Note: Do not use Ethyl Acetate as piperidines can catalyze transesterification over long periods.
-
Dry combined organics over Na₂SO₄.
-
Concentrate in vacuo. Immediately use in the next step or store under Argon at -20°C.
-
Checkpoint: Check NMR.[2] The α-protons of the piperidine ring should shift upfield (~0.5 ppm) compared to the salt.
-
Protocol B: The "Amine-Proof" Click Reaction
This protocol uses a 5:1 Ligand:Copper ratio to prevent the piperidine nitrogen from poisoning the catalyst.
Reagents:
-
Substrate: 1.0 equiv Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate.[1]
-
Azide: 1.2 equiv (Reaction Partner).[3]
-
Catalyst: CuSO₄[1]·5H₂O (5 mol%).
-
Ligand: THPTA (25 mol%) - Crucial excess.[1]
-
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1).[4]
Step-by-Step:
-
Premix Catalyst: In a separate vial, mix the CuSO₄ and THPTA in water. Let stand for 5 mins. The solution should be light blue. Causality: This pre-forms the active complex before the piperidine can interfere.
-
Dissolve Substrate and Azide in the organic co-solvent (DMSO or tBuOH).
-
Add the Catalyst/Ligand mixture to the reaction vessel.
-
Add Sodium Ascorbate last to initiate.
-
Flush with N₂ and cap. Stir at RT for 2 hours.
-
Workup: Dilute with brine containing 5% NH₄OH (to sequester copper) and extract with DCM.
Part 4: Workflow Visualization
Diagram 2: Quality Control & Decision Tree Follow this logic to determine if your commercial batch is suitable for use.
Caption: Decision tree for handling salt forms and impurities before reaction initiation.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][4][5][6][7] Chemical Reviews, 108(8), 2952–3015. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]
Sources
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate: Proper Disposal Procedures
Part 1: Immediate Action Card (Executive Summary)
DO NOT dispose of this compound down the drain. The terminal alkyne moiety presents a severe explosion hazard if allowed to contact copper, silver, or mercury plumbing traps.
| Parameter | Critical Directive |
| Primary Disposal Route | High-BTU Incineration (via licensed hazardous waste contractor). |
| Waste Stream | Flammable Organic Waste (Non-Halogenated, unless in halogenated solvent). |
| Segregation | STRICTLY SEGREGATE from heavy metals (Cu, Ag, Hg, Au) and strong oxidizers. |
| Container | HDPE or Borosilicate Glass . Avoid metal containers or metal-lined caps. |
| Labeling | Must include: "Flammable," "Irritant," and "Warning: Terminal Alkyne - Potential Acetylide Former." |
Part 2: Technical Hazard Assessment
To ensure safe disposal, we must deconstruct the molecule into its functional risk components. This is not a generic organic waste; it is a poly-functional intermediate with specific reactivities.
1. The Propargyl Group (N-CH₂-C≡CH)
-
Risk: The terminal alkyne proton (
) is weakly acidic. In the presence of transition metals (specifically Copper, Silver, and Mercury), it can form Metal Acetylides . -
Mechanism:
-
Consequence: Metal acetylides are shock-sensitive explosives. If this waste is poured down a sink, it can react with copper plumbing or brass traps. Upon drying, the residue becomes a friction-sensitive explosive hazard for maintenance personnel.
2. The Piperidine Ring (Tertiary Amine)
-
Risk: The nitrogen center is basic. It will form salts with acids.
-
Consequence: If mixed with acidic waste streams containing heavy metals, the solubility changes, potentially precipitating concentrated hazardous residues.
3. Methyl Ester (-COOCH₃)
-
Risk: Susceptible to hydrolysis.
-
Consequence: In high pH waste streams, this may hydrolyze to the free acid and methanol (flammability hazard).
Part 3: Disposal Protocols
Scenario A: Disposal of Pure Compound (Solid or Oil)
Applicability: Expired reagents, surplus synthesis product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans.
-
Solvation (Optional but Recommended): If the compound is an oil or sticky solid, dissolve in a minimal amount of Acetone or Ethyl Acetate to facilitate transfer and burning.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Move to the Satellite Accumulation Area (SAA). Ensure the secondary containment tray is free of oxidizing acids (Nitric, Perchloric).
Scenario B: Disposal of Reaction Mixtures (Metal-Free)
Applicability: Mother liquors or crude reaction mixtures where no metal catalysts were used.[4]
-
Classification: Determine the primary solvent.
-
Halogenated: DCM, Chloroform
Halogenated Waste Stream . -
Non-Halogenated: THF, Toluene, Methanol
Non-Halogenated Waste Stream .
-
-
pH Check: Ensure the waste stream is neutral to slightly basic (pH 7-9).
-
Reasoning: Highly acidic conditions can protonate the amine; highly basic conditions can hydrolyze the ester. Neutrality maintains chemical stability during storage.
-
-
Segregation: Do not mix with waste streams containing silver nitrate or copper salts.
Scenario C: Disposal of Metal-Catalyzed Reaction Waste (CRITICAL )
Applicability: "Click" chemistry waste (Cu-catalyzed azide-alkyne cycloaddition) or reactions using Ag/Cu salts.
STOP: You cannot simply bottle this. The presence of Copper (Cu) or Silver (Ag) with unreacted terminal alkynes creates a time-bomb.
Step-by-Step Quenching Protocol:
-
Chelation: Add an excess of a chelating agent (EDTA or aqueous ammonia) to the reaction mixture. This binds the metal ions, preventing them from reacting with the alkyne.
-
Dilution: Dilute the mixture with an organic solvent (Acetone/Ethanol).
-
Acidification (Controlled): Slowly adjust pH to ~4-5 using dilute Acetic Acid.
-
Disposal: Transfer to a waste container specifically labeled "HEAVY METAL ORGANIC WASTE - CONTAINS ALKYNES."
-
Notify EHS: Alert your Environmental Health & Safety officer that this specific container requires incineration, not fuel blending.
Part 4: Visualized Decision Matrix
The following diagrams illustrate the logical flow for disposal and the chemical risk pathway.
Diagram 1: Disposal Workflow Logic
Caption: Logical decision tree for determining the correct waste stream based on purity and metal contamination.
Diagram 2: The Acetylide Hazard Pathway
Caption: Mechanism of acetylide formation, highlighting why drain disposal is strictly prohibited.
Part 5: Regulatory Compliance (US/RCRA Context)
While this specific molecule is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33), it must be characterized by the generator.
| Characteristic | Code | Justification |
| Ignitability | D001 | As an organic ester/amine, the flash point is likely <60°C (if in solvent) or it is a combustible liquid/solid. |
| Reactivity | D003 | Potential Applicability: If mixed with metals, it forms explosive mixtures.[7] Pure substance is generally stable but "capable of detonation" if heated under confinement. |
| Toxicity | -- | Unless TCLP testing proves otherwise, it is not D-listed for toxicity, but must be treated as toxic due to the piperidine core. |
Transportation (DOT):
-
Proper Shipping Name: Flammable Liquid, Toxic, N.O.S. (contains piperidine derivative).[2][8][9][10][11]
-
UN Number: Likely UN 1992 or UN 2929 (depending on physical state).
-
Packing Group: II or III.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link]
-
Bretherick, L., & Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Acetylide formation risks). [Link]
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nyu.edu [nyu.edu]
- 5. PROPARGYLAMINE - Safety Data Sheet [chemicalbook.com]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. gustavus.edu [gustavus.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
